Melatonin
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c1-9(16)14-6-5-10-8-15-13-4-3-11(17-2)7-12(10)13/h3-4,7-8,15H,5-6H2,1-2H3,(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRLFMBDRBRZALE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCC1=CNC2=C1C=C(C=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 | |
| Record name | melatonin | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Melatonin | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1022421 | |
| Record name | Melatonin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1022421 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Melatonin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001389 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
>34.8 [ug/mL] (The mean of the results at pH 7.4), In water, 2 g/L at 20 °C; 5 g/L at 50 °C | |
| Record name | SID46500483 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
| Record name | MELATONIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7509 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Pale yellow leaflets from benzene, White-cream to yellowish crystalline powder | |
CAS No. |
73-31-4, 8041-44-9 | |
| Record name | Melatonin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=73-31-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Melatonin | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000073314 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Primex | |
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| Record name | Melatonin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01065 | |
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| Record name | Melatonin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=113928 | |
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| Record name | Melatonin | |
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| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56423 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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| Record name | Melatonin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1022421 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(2-(5-methoxyindol-3-yl)ethyl)acetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.725 | |
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| Record name | MELATONIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JL5DK93RCL | |
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| Record name | MELATONIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7509 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Melatonin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001389 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
116-118 °C, 117 °C | |
| Record name | Melatonin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01065 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | MELATONIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7509 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Melatonin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001389 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Endogenous Melatonin Biosynthesis, Regulation, and Distribution
Pineal Gland Synthesis and Secretion Dynamics
In vertebrates, the pineal gland, a small endocrine gland situated in the center of the brain but outside the blood-brain barrier, is the primary site of melatonin (B1676174) production wikipedia.orgyourhormones.info. This compound synthesis predominantly occurs during the dark phase of the day, leading to a significant increase in its circulating levels at night nih.govsemanticscholar.org. This rhythmic production and release into the bloodstream and cerebrospinal fluid act as a signal to distant organs, indicating the time of day yourhormones.info.
The biosynthesis of this compound in the pineal gland begins with the amino acid L-tryptophan, which is taken up from circulation by pinealocytes semanticscholar.org. The pathway involves a sequence of enzymatic reactions. L-tryptophan is initially hydroxylated to 5-hydroxytryptophan (B29612) (5-HTP) by tryptophan hydroxylase (TPH) wikipedia.orgsemanticscholar.orgtaylorandfrancis.com. Subsequently, 5-HTP is decarboxylated by aromatic amino acid decarboxylase (AAAD, also known as 5-hydroxytryptophan decarboxylase or DDC) to form 5-hydroxytryptamine (5-HT), commonly known as serotonin (B10506) wikipedia.orgsemanticscholar.orgtaylorandfrancis.com.
Serotonin then undergoes N-acetylation to N-acetylserotonin (NAS) catalyzed by the enzyme arylalkylamine N-acetyltransferase (AANAT), also referred to as serotonin N-acetyltransferase (NAT or SNAT) nih.govsemanticscholar.orgtaylorandfrancis.comfrontiersin.orgoup.comiopan.gda.plresearchgate.net. AANAT is considered the rate-limiting enzyme in this pathway, and its activity dramatically increases with the onset of darkness semanticscholar.orgtaylorandfrancis.comresearchgate.net. Finally, N-acetylserotonin is methylated at the 5-hydroxy position by hydroxyindole-O-methyltransferase (HIOMT), now known as N-acetylserotonin O-methyltransferase (ASMT), using S-adenosyl methionine as a methyl donor, to produce this compound wikipedia.orgsemanticscholar.orgtaylorandfrancis.comfrontiersin.orgoup.com. ASMT catalyzes the final step in this process frontiersin.org. While AANAT activity shows a significant nocturnal increase, ASMT activity varies little over a 24-hour period in the mammalian pineal gland semanticscholar.orgoup.com.
The rhythmic synthesis and secretion of this compound from the pineal gland are not stored but released directly into the circulation and cerebrospinal fluid yourhormones.infonih.govexplorationpub.com.
Circadian Regulation by the Suprachiasmatic Nucleus (SCN)
The daily rhythm of pineal this compound production in mammals is primarily driven by the suprachiasmatic nucleus (SCN), located in the hypothalamus yourhormones.infonih.govexplorationpub.comnews-medical.netnih.gov. The SCN functions as the master biological clock, synchronizing various circadian rhythms in the body, including the sleep-wake cycle news-medical.netnih.govnews-medical.net. The SCN's inherent rhythm is synchronized to the 24-hour solar day mainly through light input received from the eyes yourhormones.infonih.gov.
The SCN projects to the pineal gland via a complex neural pathway yourhormones.infonews-medical.netscielo.org.mx. During the day, when exposed to light, the SCN sends inhibitory signals to the pineal gland, suppressing this compound production yourhormones.info. Conversely, in the absence of light, the SCN is less active, reducing the inhibitory signals and allowing for increased this compound synthesis and release by the pineal gland yourhormones.infonih.gov.
Influence of Light-Dark Cycles on Secretion Rhythms
Light is the most crucial environmental factor regulating pineal gland function and this compound secretion nih.gov. Photic information from the retina is transmitted to the SCN via the retinohypothalamic tract nih.govnih.govscielo.org.mx. Specialized photosensitive retinal ganglion cells containing the photopigment melanopsin are responsible for conveying this light information scielo.org.mx.
When light is detected, the SCN signals lead to the inhibition of the neural pathway to the pineal gland, preventing this compound synthesis nih.gov. In darkness, this inhibition is released, allowing this compound synthesis to proceed nih.govpsychiatrictimes.com. This light-dark cycle influence ensures that this compound production is high during the night and low during the day, serving as a hormonal signal of the daily light/dark cycle researchgate.netfrontiersin.org. The duration of this compound secretion is dependent on the length of the night semanticscholar.orgclevelandclinic.org. Exposure to light during the normal dark period can disrupt this rhythm and suppress this compound production nih.govscielo.org.mxfimohealth.com.
Extra-Pineal this compound Synthesis and its Physiological Significance
While the pineal gland is the primary contributor to circulating this compound levels in mammals, this compound synthesis also occurs in various other organs and tissues throughout the body mdpi.comnih.govmdpi.com. These extrapineal sites include the gut, retina, skin, bone marrow, brain, lens, and lymphocytes mdpi.comnih.gov.
The regulation of this compound production in these extrapineal sites often differs from that in the pineal gland and is generally not responsive to the light-dark cycle in the same way mdpi.com. Instead, local this compound production in these tissues appears to be regulated by local demands, suggesting an inducible feature mdpi.com. For example, mitochondrial this compound levels in other tissues are independent of the pineal gland mdpi.com.
The physiological significance of extrapineal this compound synthesis is an active area of research. It is hypothesized that this local production contributes to paracrine or autocrine functions within those tissues, potentially related to antioxidant defense, cell protection, and other localized processes wikipedia.orgmdpi.comnih.gov. For instance, this compound's presence in mitochondria at significantly higher concentrations than in plasma suggests a role in protecting against oxidative stress at the cellular energy production site wikipedia.orgnih.gov.
Neural Pathways and Molecular Mechanisms Regulating this compound Production
The regulation of pineal this compound synthesis involves a complex interplay of neural pathways and molecular mechanisms. The SCN transmits signals to the pineal gland via a polysynaptic pathway involving projections from the hypothalamus to the preganglionic sympathetic neurons in the spinal cord and then to the superior cervical ganglia scielo.org.mxoup.com. Postganglionic sympathetic fibers from the superior cervical ganglia innervate the pineal gland, mediating the nighttime increase in this compound synthesis scielo.org.mx.
Norepinephrine, released from these sympathetic nerve terminals, is a key neurotransmitter involved in activating the pinealocytes to synthesize this compound wikipedia.orgmdpi.com. Norepinephrine binds to beta-1 adrenergic receptors on pinealocyte membranes, increasing intracellular cyclic AMP (cAMP) levels wikipedia.orgmdpi.com. This increase in cAMP activates protein kinase A (PKA), which in turn phosphorylates AANAT, the rate-limiting enzyme wikipedia.org. Phosphorylation stabilizes AANAT, preventing its degradation and leading to increased this compound synthesis wikipedia.org.
In addition to norepinephrine, other neurotransmitters and peptides can influence this compound production, including serotonin, dopamine (B1211576), and neuropeptide Y, which modulate SCN activity and its response to light news-medical.netrjn.com.ro. Molecular mechanisms regulating this compound synthesis also involve the expression of the genes encoding the key enzymes, particularly AANAT semanticscholar.orgfrontiersin.orgresearchgate.net. In some species, AANAT mRNA levels exhibit a significant circadian rhythm, reflecting cAMP-dependent regulation of gene expression researchgate.net. The stability and activity of the AANAT enzyme are crucial regulatory points wikipedia.orgresearchgate.net.
Circadian Rhythmicity of Endogenous this compound Levels
Endogenous this compound levels exhibit a clear and robust circadian rhythm, characterized by low concentrations during the day and significantly elevated levels at night wikipedia.orgyourhormones.infonih.govsemanticscholar.org. This rhythm is a direct reflection of the SCN's control over pineal synthesis and the influence of the environmental light-dark cycle nih.govscielo.org.mxfimohealth.com. The nocturnal rise in this compound is often referred to as the "chemical expression of darkness" scielo.org.mxmdpi.com.
The timing and amplitude of the this compound rhythm are consistent features of vertebrate physiology researchgate.net. The peak this compound levels typically occur during the middle of the night, signaling the biological night to the body nih.govsemanticscholar.orgnih.gov. This rhythmic pattern is crucial for synchronizing various physiological processes with the 24-hour day, including the sleep-wake cycle wikipedia.orgpsychiatrictimes.comfimohealth.com.
Data on typical endogenous this compound levels across a 24-hour cycle in healthy individuals often show a pattern similar to the following illustrative table, based on the understanding of the circadian rhythm:
| Time of Day | Relative this compound Level |
| Daytime | Low |
| Early Evening | Rising |
| Night (Peak) | High |
| Early Morning | Declining |
Note: Actual this compound levels can vary based on individual factors, age, light exposure history, and measurement methods. This table illustrates the general circadian pattern.
The duration of elevated this compound levels at night conveys information about the photoperiod (length of the night), which is used by many animals for seasonal timing wikipedia.orgyourhormones.info. While the importance of this seasonal signaling in humans is less clear, the circadian rhythm of this compound remains a vital marker of the internal biological clock phase yourhormones.infonih.gov. Disruptions to this rhythm, such as those caused by light exposure at night, can have significant physiological consequences nih.govscielo.org.mx.
Melatonin Receptor Pharmacology and Intracellular Signaling Cascades
Melatonin (B1676174) Receptor Subtypes (MT1, MT2, MT3)
Pharmacological and molecular studies have identified distinct this compound receptor subtypes, primarily MT1 and MT2, which are well-characterized GPCRs. A third binding site, initially termed MT3, has been identified as the enzyme quinone reductase 2 (QR2).
Molecular Classification and Structure
The MT1 and MT2 receptors are classified as Class A (rhodopsin-like) GPCRs. nih.gov They share approximately 60% amino acid sequence homology in humans. guidetopharmacology.orgimrpress.com Both receptors possess the canonical structure of GPCRs, featuring seven transmembrane (TM) helices connected by intracellular and extracellular loops. imrpress.comelifesciences.org The predicted structures of human MT1 and MT2 reveal an occluded orthosteric ligand binding site located within the transmembrane bundle. nih.gov Ligand entry is suggested to occur via a narrow membrane-buried channel, with an additional putative entry path from the extracellular side in MT2. nih.gov This structural arrangement is thought to contribute to the high specificity of this compound binding and the exclusion of structurally similar molecules like serotonin (B10506). nih.govelifesciences.org MT1 and MT2 receptors are approximately 350 and 362 amino acids long, respectively, with calculated molecular weights around 39-40 kDa. imrpress.com They contain potential glycosylation sites in their N-terminus and phosphorylation sites for various protein kinases, which may play a role in regulating receptor function. imrpress.com
The MT3 binding site, initially considered a GPCR, has been identified as quinone reductase 2 (QR2), a cytosolic enzyme. mdpi.comnih.govresearchgate.netresearchgate.net While it binds this compound with nanomolar affinity, it is not coupled to G proteins. nih.gov
Tissue and Cellular Distribution of Receptor Subtypes
MT1 and MT2 receptors are widely distributed throughout the central nervous system and peripheral tissues, although their expression levels and ratios can vary significantly depending on the specific tissue and cell type. nih.govresearchgate.netnih.govnih.govmdpi.comqiagen.comdiva-portal.org
MT1 Receptor Distribution: The MT1 receptor is found in numerous tissues and organs. It is particularly abundant in the suprachiasmatic nucleus (SCN) of the hypothalamus, a key region for circadian rhythm regulation. mdpi.comnih.govmdpi.comqiagen.com Other brain areas with notable MT1 expression include the paraventricular nucleus, area postrema, cerebellum, hippocampus, substantia nigra, and ventral tegmental area. nih.govmdpi.com Peripheral tissues expressing MT1 include the retina, pituitary gland, blood vessels, reproductive tissues (e.g., ovaries, testes), kidneys, gastrointestinal tract, mammary gland, adipose tissue, and skin. mdpi.comnih.gov MT1 has also been identified in immune system cells. mdpi.com
MT2 Receptor Distribution: The distribution of MT2 receptors is considered more limited than that of MT1, but they are still present in many tissues and organs. mdpi.com High expression is found in the SCN, retina, pituitary gland, blood vessels, reproductive cells and tissues, testes, kidneys, gastrointestinal tract, mammary gland, adipose tissue, and skin. mdpi.comnih.gov In the brain, MT2 is more expressed in the hippocampus, substantia nigra, and ventral tegmental area compared to the SCN. mdpi.com MT2 is also found in the immune system. mdpi.com In human islet cells, MT2 expression has been found to be several-fold higher than MT1 in both alpha and beta cells. nih.gov
MT3 (QR2) Distribution: The MT3 binding site (QR2) has been studied predominantly in hamsters, with high levels in the liver and kidneys, and moderate amounts in the heart, adipose tissue, and brain. nih.gov It is also expressed in the retina of rabbits. nih.gov While initially theorized as a membrane-bound receptor in humans, its presence as QR2 has been confirmed in various tissues. nih.govresearchgate.net
Pharmacological Characterization of Agonists and Antagonists
This compound receptors exhibit distinct pharmacological profiles, which have been characterized using radioligand binding assays and functional studies measuring downstream signaling responses, such as the inhibition of forskolin-stimulated cAMP production. guidetopharmacology.orgnih.govnih.gov
This compound itself is a high-affinity agonist for both MT1 and MT2 receptors, typically binding at subnanomolar concentrations. guidetopharmacology.orgmdpi.comqiagen.com Radioligand binding studies using [³H]-melatonin have shown pKD values of 9.89 for MT1 and 9.56 for MT2 receptors expressed in Chinese hamster ovary (CHO) cells. nih.govnih.gov
While many this compound receptor agonists have similar affinities for both subtypes, certain compounds show selectivity. For instance, 2-iodothis compound (B1662258) and 6-chlorothis compound (B1662552) exhibit different rank orders of potency at MT1 and MT2 receptors, which can be used for receptor classification. nih.govnih.gov
Antagonists also display differential affinities for the receptor subtypes. Luzindole, a well-known this compound receptor antagonist, has a substantially higher affinity for MT2 receptors compared to MT1 receptors. nih.govnih.gov Studies in CHO cells expressing recombinant human receptors showed pA₂ values of 5.75 for MT1 and 7.64 for MT2 with luzindole. nih.govnih.gov Other antagonists like GR128107 and 4-P-PDOT also show higher affinities for MT2. nih.govnih.gov
The pharmacological profile of the MT3 (QR2) binding site is distinct from MT1 and MT2, showing a lower affinity for 2-[¹²⁵I]iodothis compound and being insensitive to certain ions that affect GPCR binding. nih.gov
Table 1 provides a summary of the pharmacological characteristics of MT1 and MT2 receptors based on studies in recombinant systems.
| Receptor Subtype | Radioligand | pKD | This compound pIC50 (cAMP inhibition) | Antagonist Example | pA₂ (Antagonist) |
| MT1 | [³H]-melatonin | 9.89 | 9.53 | Luzindole | 5.75 |
| MT2 | [³H]-melatonin | 9.56 | 9.74 | Luzindole | 7.64 |
Data derived from studies in recombinant human this compound receptors expressed in CHO cells. nih.govnih.gov
Receptor Homo- and Heterodimerization and Functional Modulations
This compound receptors, as members of the GPCR family, can form both homodimers (interactions between identical receptor protomers) and heterodimers (interactions between different receptor protomers). mdpi.comnih.govresearchgate.netembopress.orgplos.orgfrontiersin.org This dimerization can influence their pharmacological properties and functional signaling.
Studies using techniques like Bioluminescence Resonance Energy Transfer (BRET) have demonstrated the capacity of MT1 and MT2 receptors to form homo- and heterodimers, initially shown in HEK293 cells. mdpi.comnih.govnih.gov The propensity for MT2 homodimer formation appears lower than that for MT1 homodimers or MT1/MT2 heterodimers. nih.gov
MT1/MT2 heterodimers can exhibit pharmacological profiles that differ from those of the individual homodimers. mdpi.comnih.gov For example, in mouse rod photoreceptors, native functional MT1/MT2 heterodimers mediate the enhancement of scotopic light sensitivity through a heterodimer-specific PLC and PKC pathway. researchgate.netnih.gov
Beyond homo- and heterodimerization with each other, MT1 and MT2 receptors can also interact with other GPCRs and intracellular proteins, leading to further functional modulation. nih.govembopress.orgfrontiersin.orgmdpi.com The orphan GPCR GPR50, which shares sequence homology with MT1 and MT2, has been shown to heterodimerize with both receptors. nih.govembopress.orgfrontiersin.orgmdpi.com Interestingly, GPR50/MT1 heterodimerization can specifically inhibit MT1 receptor function, preventing this compound binding and G protein coupling, while not affecting MT2 function. embopress.orgfrontiersin.orgmdpi.com This suggests a potential mechanism by which orphan receptors can regulate the activity of known functional receptors. embopress.org
Another observed heterodimer is between MT2 and the serotonin 5-HT₂c receptor, which may be a predominant complex in the mouse brain. researchgate.net Activation of this heterodimer by this compound or agomelatine (B1665654) can activate the Gq/PLC pathway by transactivating the 5-HT₂c receptor. researchgate.net These findings highlight the complexity of this compound receptor signaling and the importance of receptor oligomerization in fine-tuning cellular responses.
Genetic Polymorphisms of this compound Receptors and Pathological Associations
Genetic variations, particularly single-nucleotide polymorphisms (SNPs), in the genes encoding this compound receptors (MTNR1A for MT1 and MTNR1B for MT2) have been identified and linked to various pathological conditions. mdpi.complos.orgoncotarget.comnih.gov
Polymorphisms in the MTNR1B gene have been more extensively studied and are consistently associated with an increased risk of type 2 diabetes mellitus (T2DM). mdpi.comnih.govoncotarget.com The rs10830963 SNP in MTNR1B is a well-established genetic risk factor for T2DM and has been linked to impaired insulin (B600854) secretion and glucose intolerance. nih.govoncotarget.commdpi.com This polymorphism can affect MTNR1B expression, particularly in pancreatic islet cells. mdpi.com
Genetic variants in both MTNR1A and MTNR1B have also been associated with other conditions, including:
Autoimmune diseases, such as Graves' disease and Hashimoto's thyroiditis. mdpi.complos.orgmdpi.com
Certain types of cancer, including hepatocellular carcinoma. mdpi.comoncotarget.com
Cardiovascular diseases. mdpi.complos.org
Polycystic ovary syndrome (PCOS). oncotarget.comnih.gov
Adolescent idiopathic scoliosis. plos.orgoncotarget.com
Postoperative delirium. plos.org
For example, a study found an association between the MTNR1A SNP rs6553010 and an elevated risk of hepatocellular carcinoma. oncotarget.com Another study suggested a role for the MTNR1B rs10830963 polymorphism in the development of postoperative delirium in patients undergoing cardiac surgery. plos.org Genetic variants in MTNR1A, specifically rs2119882 and a haplotype involving rs13140012 and rs2119882, have been associated with Graves' disease susceptibility. plos.org
These associations suggest that genetic variations in this compound receptors can influence individual susceptibility to various diseases, potentially by altering receptor expression, function, or downstream signaling pathways.
Receptor-Dependent Signaling Pathways
This compound receptors MT1 and MT2 are primarily coupled to G proteins, which mediate their intracellular signaling cascades. As GPCRs, they can interact with various heterotrimeric G proteins, leading to the modulation of different effector molecules and second messengers. mdpi.comnih.govnih.govqiagen.comthieme-connect.comresearchgate.net
The most commonly reported signaling pathway activated by both MT1 and MT2 receptors involves coupling to pertussis toxin-sensitive Gαi/o proteins. imrpress.commdpi.comnih.govnih.govqiagen.comnih.govnih.govnih.govmdpi.com Activation of Gαi/o leads to the inhibition of adenylyl cyclase (AC), resulting in decreased intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP). mdpi.comnih.govqiagen.comnih.govnih.govnih.govresearchgate.netmdpi.com The reduction in cAMP levels subsequently inhibits protein kinase A (PKA) activity and the phosphorylation of the cAMP response element-binding protein (CREB). mdpi.comnih.govresearchgate.netmdpi.com This pathway is involved in regulating various cellular processes, including the expression of clock genes. mdpi.commdpi.com
In addition to coupling to Gαi/o, both MT1 and MT2 receptors can also couple to Gαq/11 proteins, depending on the cell type and tissue context. mdpi.comnih.govnih.govqiagen.comnih.govmdpi.com Activation of Gαq stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). nih.govqiagen.comnih.govresearchgate.netmdpi.com IP₃ triggers the release of calcium ions (Ca²⁺) from intracellular stores, while DAG activates protein kinase C (PKC). nih.govqiagen.comnih.govresearchgate.netmdpi.com The PLC/IP₃/DAG/Ca²⁺ pathway has been observed in various cellular systems and is implicated in diverse cellular responses. nih.govqiagen.comnih.govresearchgate.netmdpi.com
This compound receptor activation also influences other signaling pathways:
MAPK/ERK Pathway: Both MT1 and MT2 receptors can activate the mitogen-activated protein kinase (MAPK) pathway, specifically the extracellular signal-regulated kinases 1/2 (ERK1/2). nih.govnih.govmdpi.comthieme-connect.comresearchgate.netmdpi.comresearchgate.netconsensus.app This pathway is involved in cell proliferation, differentiation, and survival. nih.govconsensus.app While both receptors can activate ERK, they may differ in the upstream signaling molecules involved. mdpi.com
PI3K/Akt Pathway: The phosphoinositide 3-kinase (PI3K)/Akt pathway can be activated by this compound receptors, particularly MT1, often through Gβγ subunits. nih.govmdpi.comresearchgate.net This pathway plays a crucial role in cell survival, growth, and metabolism. nih.govmdpi.com
Ion Channels: this compound receptors can modulate the activity of ion channels. MT1 receptors have been shown to activate G protein-coupled inwardly rectifying potassium channels (Kir3) and voltage-gated calcium channels (Cav2.2), influencing neuronal excitability and calcium entry. nih.govnih.govmdpi.comresearchgate.netscispace.com
cGMP Pathway: MT2 receptor activation can lead to the inhibition of cGMP formation, potentially through proteins upstream of guanylate cyclase. nih.govqiagen.comresearchgate.netmdpi.com
The specific signaling pathways activated by this compound receptors can be highly cell- and tissue-dependent, contributing to the pleiotropic effects of this compound. nih.govnih.govqiagen.comthieme-connect.comscispace.com Additionally, the formation of receptor homo- and heterodimers can influence the coupling to specific G proteins and downstream signaling cascades. researchgate.netnih.govresearchgate.netmdpi.com For example, MT1/MT1 homodimers primarily signal via the Gi pathway, MT2/MT2 homodimers signal exclusively via Gi, while MT1/MT2 heterodimers mainly trigger Gq activation. mdpi.comresearchgate.net
Table 2 summarizes the key receptor-dependent signaling pathways.
| Receptor Subtype | Primary G Protein Coupling | Key Downstream Effectors/Pathways | Functional Outcomes (Examples) |
| MT1 | Gαi/o, Gαq/11 | Adenylyl Cyclase (inhibition), cAMP, PKA, CREB (inhibition) | Circadian rhythm regulation (SCN), neuronal firing inhibition, vasoconstriction. mdpi.comnih.govnih.govqiagen.comnih.govresearchgate.net |
| PLC, IP₃, DAG, Ca²⁺, PKC | Various cell-context dependent effects. nih.govqiagen.comnih.govresearchgate.netmdpi.com | ||
| PI3K/Akt, MAPK/ERK | Cell survival, proliferation, differentiation. nih.govmdpi.comresearchgate.net | ||
| Kir3, Cav2.2 channels | Neuronal excitability, calcium entry modulation. nih.govnih.govmdpi.comresearchgate.netscispace.com | ||
| MT2 | Gαi/o, Gαq/11 | Adenylyl Cyclase (inhibition), cAMP, PKA, CREB (inhibition) | Circadian rhythm phase shifting (SCN), retinal dopamine (B1211576) release inhibition. mdpi.comnih.govnih.govqiagen.comnih.govresearchgate.net |
| PLC, IP₃, DAG, Ca²⁺, PKC | Various cell-context dependent effects, osteoblastogenesis. nih.govqiagen.comnih.govresearchgate.netmdpi.comconsensus.app | ||
| MAPK/ERK | Cell proliferation, differentiation (e.g., osteoblasts). nih.govmdpi.comresearchgate.netconsensus.app | ||
| cGMP (inhibition) | Various cell-context dependent effects. nih.govqiagen.comresearchgate.netmdpi.com |
Note: Signaling pathways can vary depending on the specific cell type and tissue.
G Protein-Coupling Mechanisms (Gi, Gq)
Both MT1 and MT2 receptors are primarily coupled to pertussis toxin-sensitive Gi/o proteins nih.govnih.gov. Activation of Gi proteins leads to the dissociation of the Gαi subunit from the Gβγ complex, with both subunits capable of interacting with downstream effector molecules nih.gov. In addition to Gi coupling, the MT2 receptor has been shown to couple to Gq proteins, depending on the cellular context nih.govmdpi.com. MT1 receptors can also couple to Gq/11 and G16 proteins in a cell-type dependent manner mdpi.comnih.gov. Furthermore, the coupling profile can be influenced by receptor dimerization; for instance, MT1/MT2 heterodimers can exhibit biased signaling towards Gq activation compared to Gi nih.govmdpi.com.
Modulation of Second Messenger Systems
Activation of this compound receptors significantly impacts the levels of various intracellular second messengers, thereby influencing a wide range of cellular processes.
Adenylate Cyclase and cAMP/PKA Pathway
A classic signaling pathway modulated by this compound receptors is the adenylate cyclase (AC)/cyclic AMP (cAMP)/Protein Kinase A (PKA) pathway. Both MT1 and MT2 receptors, primarily through their coupling to Gi proteins, inhibit AC activity, leading to a decrease in intracellular cAMP levels nih.govnih.govnih.gov. Reduced cAMP levels, in turn, decrease the activity of PKA, a key enzyme that phosphorylates various downstream targets, including the cAMP response element-binding protein (CREB) nih.govimrpress.comdrugbank.com. This inhibition of the cAMP/PKA pathway is a well-established mechanism by which this compound exerts its effects nih.gov.
Phospholipase C and Phospholipase A2 Activation
This compound receptor activation can also modulate phospholipase C (PLC) activity. While MT1 and MT2 receptors primarily couple to Gi, MT1 coupling to Gq can lead to PLC activation nih.govimrpress.com. Additionally, Gβγ subunits released from Gi protein activation can also stimulate PLC activity imrpress.comoup.com. Activated PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP3), both of which act as second messengers imrpress.com.
This compound receptors have also been implicated in the modulation of phospholipase A2 (PLA2) activity. Studies have shown that this compound can potentiate hormone-stimulated arachidonic acid (AA) release, a process mediated by PLA2, through a pertussis toxin-sensitive mechanism, suggesting involvement of Gi proteins oup.com. This potentiation appears to be dependent on functional Protein Kinase C (PKC) oup.com. Conversely, this compound has also been reported to negatively regulate cytosolic PLA2 expression in some contexts nih.gov.
Regulation of Intracellular Calcium Dynamics
This compound receptors influence intracellular calcium levels through various mechanisms. Activation of the Gq/PLC pathway, particularly by MT1 receptors and MT1/MT2 heterodimers, leads to the production of IP3, which triggers the release of calcium from intracellular stores like the endoplasmic reticulum mdpi.comimrpress.comoup.com. Furthermore, this compound receptors can modulate the activity of voltage-gated calcium channels. MT1 receptors have been shown to mediate the activation of CaV2.2 channels nih.govresearchgate.net. This compound can also inhibit voltage-dependent calcium channels, an effect that appears to be partially sensitive to pertussis toxin, suggesting involvement of Gi proteins oup.comoup.comphysiology.org. This compound's interaction with intracellular proteins like calmodulin can also regulate intracellular calcium signaling mdpi.comsochob.cl.
Modulation of Potassium and Guanylyl Cyclase Channels
This compound receptors modulate the activity of ion channels, particularly potassium channels. MT1 receptors can increase potassium conductance by activating G protein-coupled inwardly rectifying potassium (Kir3) channels, potentially through the involvement of Gβγ subunits from Gi proteins imrpress.comoup.comresearchgate.netqiagen.com. This modulation of potassium channels contributes to this compound's effects on neuronal activity nih.govoup.com.
While both MT1 and MT2 receptors inhibit adenylate cyclase, the MT2 receptor has a distinct effect on the guanylyl cyclase (GC)/cyclic GMP (cGMP) pathway. MT2 receptor activation inhibits soluble guanylyl cyclase, leading to decreased cGMP levels mdpi.comnih.govnih.govnih.govnih.gov. This effect is primarily associated with the MT2 receptor and is not typically observed with MT1 activation nih.govnih.gov.
Activation and Inhibition of Downstream Kinase Cascades
This compound receptor signaling converges on various downstream kinase cascades, influencing processes like cell growth, proliferation, and differentiation. Both MT1 and MT2 receptors can activate the Extracellular Signal-Regulated Kinase (ERK) pathway, a key component of the Mitogen-Activated Protein Kinase (MAPK) cascade mdpi.comnih.govnih.gov. MT1-mediated ERK activation is primarily dependent on Gi/o proteins, while MT2-mediated ERK activation involves cooperative activation of both Gi/o and Gq/11 proteins nih.gov. In the absence of Gq/11, MT2 can switch to a β-arrestin-dependent mode for ERK activation nih.gov. The signaling cascade downstream of G proteins leading to ERK activation involves the PI3K/PKCζ/c-Raf/MEK/ERK pathway mdpi.comnih.gov.
This compound receptors also influence other kinase pathways. MT1 receptors can activate PI3K/Akt and PKC pathways, potentially through Gβγ subunits mdpi.comnih.govresearchgate.net. Activation of MT2 receptors can also stimulate Gαi-dependent PKC/ERK signaling researchgate.net. Furthermore, this compound has been shown to inhibit pathways like p38 MAPK and mTOR in certain cell types mdpi.com. The interplay between this compound receptor signaling and these various kinase cascades highlights the complex nature of this compound's intracellular actions.
Extracellular Signal-Regulated Kinases (ERK/MAPK)
The Extracellular Signal-Regulated Kinase (ERK) pathway, a member of the Mitogen-Activated Protein Kinase (MAPK) family, is involved in various cellular processes, including proliferation, differentiation, and survival karger.comnih.gov. This compound's influence on the ERK/MAPK pathway appears to be context-dependent. In some cell types, this compound receptor activation can lead to the activation of MEK/ERK kinases nih.govmdpi.com. For instance, studies in chicken retinal cells suggest that this compound, via MT1 and MT2 receptors, can upregulate phosphorylated ERK (p-ERK) expression, contributing to B-lymphocyte proliferation semanticscholar.org. Similarly, this compound receptor activation has been found to elevate ERK activity in cardiomyocytes treated with hydrogen peroxide, suggesting a role in cardioprotection tandfonline.com.
Conversely, in other cell lines, this compound has been shown to inhibit the phosphorylation of ERK1/2. In human MG-63 osteosarcoma cells, this compound significantly inhibited the phosphorylation of ERK1/2, and this inhibition was implicated in this compound's antiproliferative effect and cell cycle arrest karger.com. This inhibitory effect on ERK activation has also been observed in human osteoblastic cells, where it was linked to G1 and G2/M phase arrest nih.gov. In breast cancer models, MT1 receptors have been shown to inhibit the phosphorylation of ERK thieme-connect.comnih.gov. In C6 glioma cells, the antioxidant effect of this compound was associated with the inhibition of Akt and NF-κB, but not ERK1/2 aacrjournals.org.
Akt/Protein Kinase C (PKC) Pathways
The Akt (Protein Kinase B) and Protein Kinase C (PKC) pathways are crucial signaling cascades involved in cell survival, growth, and proliferation aacrjournals.org. This compound's interaction with these pathways also shows variability across different cell types.
MT1 receptor activation can trigger Gβγ-dependent activation of PI3K/Akt and PKC pathways nih.gov. In chicken B-lymphocytes, this compound binding to MT1 and MT2 receptors upregulated phosphorylated Akt (p-Akt) and phosphorylated PKC (p-PKC) expression, activating PI3K/Akt and PKC/ERK signaling semanticscholar.org. In breast cancer models, the anti-tumoral effect of this compound appears to involve MT1 receptors inhibiting the phosphorylation of signaling molecules like AKT and PKC nih.gov.
However, this compound has also been reported to inhibit the Akt/mTOR signaling pathway in various cancer models, including ovarian cancer, breast cancer, hepatoma, and melanoma mdpi.com. In C6 glioma cells, this compound's antioxidant effect was associated with the inhibition of Akt phosphorylation, and this pathway was suggested to play an important role in the antiproliferative effect of this compound in these cells aacrjournals.org. While some studies indicate this compound inhibits Akt phosphorylation, others, like the study in MG-63 osteosarcoma cells, found no significant influence of this compound on the phosphorylation of Akt karger.com.
PKC activation has been observed downstream of MT2 receptor signaling, particularly in the context of this compound-induced phase advance in neuronal activity nih.gov. Conversely, in C6 glioma cells, activation of PKC by a phorbol (B1677699) ester partially prevented the decrease in cell growth induced by this compound, suggesting that this compound's ability to alter cellular redox state might be inactivating the RTK/PKC/Akt/NF-κB pathway aacrjournals.org.
JNK/MAPK and mTOR Signaling
The c-Jun N-terminal Kinase (JNK), another member of the MAPK family, and the mammalian target of rapamycin (B549165) (mTOR) signaling pathways are involved in stress responses, apoptosis, and cell growth researchgate.netjcancer.org.
This compound's effects on JNK signaling are also varied. Co-transfection of MT1 or MT2 receptors with Gα16 in COS-7 cells led to the potentiation of this compound signaling through the JNK pathway nih.gov. In some cancer cell lines, this compound has been shown to induce apoptosis via the activation of SAPK-JNK signaling pathways researchgate.neteurekaselect.com. However, in human MG-63 osteosarcoma cells, this compound did not significantly influence the phosphorylation of JNK karger.com.
This compound has been shown to inhibit the mTOR signaling pathway in various cancer models thieme-connect.comnih.govmdpi.com. In ovarian cancer, this compound inhibits Akt, p38 MAPK, and mTOR signaling nih.gov. Studies in ovarian carcinoma of ethanol-preferring rats showed that this compound therapy efficiently reduced the expression of p38 MAPK, p-AKT, and mTOR jcancer.org. In several cancer cell lines, the apoptotic event triggered by this compound was associated with mTOR-mediated activation of downstream proteins like RICTOR and/or RAPTOR researchgate.neteurekaselect.com.
Transcriptional Regulation and Gene Expression Modulation (e.g., CREB, c-Fos)
This compound can influence gene expression through both receptor-dependent and receptor-independent mechanisms, affecting the activity and expression of various transcription factors, including CREB and c-Fos thieme-connect.commdpi.com.
This compound signaling can regulate gene transcription through its effects on intracellular signaling cascades like the cAMP/PKA pathway, which can influence the activity of transcription factors such as CREB (cAMP-responsive element-binding protein) thieme-connect.commdpi.combioscientifica.com. Studies on the transcriptional regulation of arylalkylamine N-acetyltransferase (AANAT), a key enzyme in this compound biosynthesis, have shown that CREB and c-Fos can bind to regulatory elements in the Aanat promoter to enhance transcription nih.govnih.govwestminster.ac.uk. In vertebrates, this compound has been shown to regulate the phosphorylation of CREB and c-Fos expression mdpi.com.
This compound can also modulate the transactivation of nuclear receptors, including members of the retinoid orphan receptor (ROR)/retinoid Z receptor (RZR) family, which can influence the expression of antioxidant enzymes and other genes scielo.brbioscientifica.commdpi.com. In estrogen receptor alpha (ERα)-positive human breast cancer cells, this compound suppresses ERα mRNA expression and transcriptional activity via the MT1 receptor bioscientifica.com.
Biological and Physiological Roles of Melatonin: an Academic Perspective
Chronobiological Regulation and Sleep Physiology
Melatonin (B1676174) is a key regulator of the body's internal clock, the circadian rhythm, which governs the 24-hour cycles of many physiological processes. numberanalytics.com Its production and release are tightly controlled by the suprachiasmatic nucleus (SCN) of the hypothalamus, the central pacemaker of the circadian system. news-medical.netnih.gov
This compound functions as a chronobiotic, a substance that can adjust the timing of the internal biological clock. nih.govtandfonline.com It acts as a "hormone of darkness," providing a signal to the body that helps to entrain circadian rhythms to the environmental light-dark cycle. nih.govpsychiatrictimes.comnih.gov The nightly surge in this compound production serves as a crucial time cue for various organs, including the SCN itself. nih.gov
Exogenous administration of this compound can produce phase shifts in circadian rhythms. nih.govnih.gov The timing of administration determines the direction of the shift. This compound given in the evening can advance the phase of the circadian rhythm, leading to earlier sleepiness, while morning administration can cause a phase delay. psychiatrictimes.comfrontiersin.org This phase-shifting ability is mediated by this compound receptors (MT1 and MT2) located in the SCN. tandfonline.compsychiatrictimes.com Research has demonstrated that this compound can facilitate adaptation to new sleep-wake schedules, such as in simulated night-work studies, by producing significant phase advances in the circadian rhythms of this compound and core body temperature. nih.govphysiology.org
Table 1: Effect of this compound on Circadian Phase Shifts in a Simulated Night-Work Study
| Treatment Group | Average Phase Advance of Dim Light this compound Onset (DLMO) (±SD) | Percentage of Subjects Achieving Temperature Minimum During Sleep |
| Placebo | 1.7 ± 1.2 hours | 0% |
| 0.5 mg this compound | 3.0 ± 1.1 hours | 56% |
| 3.0 mg this compound | 3.9 ± 0.5 hours | 73% |
| Data adapted from a study investigating the phase-shifting effects of this compound in a simulated night-work protocol. nih.govphysiology.org |
The regulation of the sleep-wake cycle is one of this compound's most well-documented functions. The daily rise in this compound secretion from the pineal gland, which typically begins about two hours before a person's regular bedtime, is correlated with an increased propensity for sleep. news-medical.netpsychiatrictimes.com This period, often called the "opening of the sleep gate," marks a significant increase in the drive to sleep. psychiatrictimes.com
This compound influences the sleep-wake cycle through two primary mechanisms. First, through its chronobiotic function, it entrains and shifts the circadian rhythm (Process C). psychiatrictimes.com Second, it appears to have a hypnotic or soporific effect, promoting sleep onset and continuity by increasing the homeostatic drive for sleep (Process S). nih.govpsychiatrictimes.com It achieves this, in part, by acting on the SCN to reduce the wake-promoting signals generated by the circadian clock and by acting on the default mode network (DMN) in the brain to promote fatigue. news-medical.netnih.gov
Human sleep is structured into cycles of non-rapid eye movement (NREM) and rapid eye movement (REM) sleep. clevelandclinic.org NREM sleep is further divided into stages, with slow-wave sleep (deep sleep) being crucial for physical restoration. news-medical.nettandfonline.com REM sleep is vital for processes like memory consolidation and emotional regulation. muhc.camcgill.ca
This compound has been shown to modulate this architecture. While some studies suggest it does not significantly affect NREM sleep homeostasis, it has been demonstrated to increase REM sleep. physiology.org Exogenous this compound administration has been found to significantly increase REM sleep time, particularly the first REM episode of the night. tandfonline.comphysiology.org Recent research has pinpointed the this compound MT1 receptor as a key regulator of REM sleep. muhc.camcgill.ca Activation of the MT1 receptor can reduce the activity of noradrenaline neurons in the locus coeruleus, a brain region involved in suppressing REM sleep, thereby increasing its duration. muhc.ca This selective action on REM sleep distinguishes this compound from many hypnotic drugs that can suppress this crucial sleep stage. mcgill.ca
Oxidative Stress Modulation and Antioxidant Mechanisms
Beyond its chronobiological roles, this compound is a powerful and versatile antioxidant. wikipedia.orgmdpi.com It provides protection against oxidative stress through both direct and indirect mechanisms. Its ability to readily cross cell membranes, including the blood-brain barrier, allows it to exert its protective effects throughout the body and within various cellular compartments, including mitochondria. psychiatrictimes.comwikipedia.org
This compound is a potent free radical scavenger, capable of directly neutralizing a wide variety of damaging reactive oxygen species (ROS) and reactive nitrogen species (RNS). mdpi.comnih.govnih.gov This direct scavenging activity is a receptor-independent function. nih.gov In vitro studies have shown that this compound effectively detoxifies some of the most harmful radicals. nih.gov
Table 2: Reactive Species Directly Scavenged by this compound
| Reactive Species | Chemical Formula |
| Hydroxyl Radical | •OH |
| Hydrogen Peroxide | H₂O₂ |
| Singlet Oxygen | ¹O₂ |
| Nitric Oxide | •NO |
| Peroxynitrite Anion | ONOO⁻ |
| Superoxide (B77818) Anion Radical | O₂•⁻ |
| This table lists some of the key reactive oxygen and nitrogen species that this compound has been shown to directly neutralize. wikipedia.orgnih.govnih.gov |
In addition to its direct scavenging actions, this compound plays a crucial indirect role as an antioxidant by stimulating the body's own defense systems. usp.br It has been shown to increase the gene expression and activity of major antioxidant enzymes, which form the first line of defense against free radicals. nih.govuthscsa.edu These enzymes include:
Superoxide Dismutase (SOD): Converts superoxide radicals into hydrogen peroxide. mdpi.com
Catalase (CAT): Breaks down hydrogen peroxide into water and oxygen. mdpi.com
Glutathione (B108866) Peroxidase (GPx): Reduces hydrogen peroxide and lipid hydroperoxides. mdpi.com
By upregulating these enzymes, this compound strengthens cellular resilience against oxidative stress. mdpi.comusp.br Studies in various models, from ex vivo human skin to animal studies, have consistently demonstrated this compound's ability to enhance the activity of these protective enzymes, particularly under conditions of elevated oxidative stress. usp.brresearchgate.netnih.gov This action is often mediated through receptor-dependent pathways and involves transcription factors like Nrf2. nih.govresearchgate.net
Table 3: Research Findings on this compound's Upregulation of Antioxidant Enzymes
| Study Type | Model | Key Findings |
| Ex vivo Human Skin | Human full-thickness skin exposed to UV radiation | This compound preincubation prevented the UVR-induced suppression of CAT, GPx, and SOD gene expression and protein levels. researchgate.netnih.gov |
| Systematic Review | Animal models of oxidative stress | This compound treatment was found to increase superoxide dismutase in nine studies, glutathione peroxidase in seven studies, and catalase in five studies. usp.br |
| In vivo | Rat models | This compound stimulates several antioxidative enzymes including superoxide dismutase, glutathione peroxidase, and glutathione reductase. nih.gov |
Mitigation of Oxidative Damage in Cellular and Tissue Models
Beyond direct scavenging, this compound exerts indirect antioxidant effects by stimulating the expression and activity of key antioxidant enzymes. nih.govresearchgate.net In various experimental models, this compound has been shown to upregulate major antioxidant enzymes including:
Superoxide Dismutase (SOD) : Converts superoxide radicals into hydrogen peroxide. nih.govsemanticscholar.org
Catalase (CAT) : Decomposes hydrogen peroxide into water and oxygen. nih.govsemanticscholar.org
Glutathione Peroxidase (GPx) : Reduces hydrogen peroxide and lipid hydroperoxides. nih.govnih.gov
Glutathione Reductase (GR) : Regenerates the reduced form of glutathione (GSH), a critical cellular antioxidant. nih.govnih.gov
This enzymatic stimulation enhances the cell's endogenous defense system against oxidative stress. wikipedia.org For instance, this compound has been observed to increase the gene expression of SOD and GPx and to enhance the activity of CAT. nih.gov In studies on cryopreserved ovarian tissues, this compound treatment not only reduced levels of ROS and malondialdehyde (MDA), a marker of lipid peroxidation, but also promoted the activities of GSH, GSH-Px, T-SOD, and CAT. wikipedia.org Furthermore, this compound's ability to readily cross all biological barriers, including the blood-brain barrier, allows it to exert these protective effects within various cellular compartments, most notably the mitochondria, which are the primary sites of ROS production. nih.govnih.gov
The table below summarizes findings from various cellular and tissue models on the effect of this compound on markers of oxidative stress.
| Model System | Oxidative Challenge | Key Findings |
| Human Retinal Pigment Epithelium (ARPE-19) cells | Hydrogen Peroxide (H₂O₂) | This compound protected against H₂O₂-induced ROS, reduced apoptosis, and stimulated antioxidant defense mechanisms. mdpi.com |
| Murine Model | Anthracycline-induced cardiotoxicity | This compound mitigated oxidative damage by reducing MDA and increasing SOD and GSH levels. spandidos-publications.comnih.gov |
| 3T3-L1 preadipocytes | In vitro culture | This compound increased the activities of MnSOD, Cu/ZnSOD, catalase, glutathione reductase, and glutathione peroxidase. nih.gov |
| Cryopreserved Ovarian Tissues | Cryopreservation-induced stress | This compound decreased ROS, MDA, and nitric oxide levels while increasing the activities of GSH-Px, GSH, CAT, and SOD. wikipedia.org |
Anti-inflammatory Actions and Immunomodulation
This compound is a significant modulator of the immune system, exhibiting potent anti-inflammatory properties under various conditions. nih.gov Its actions are multifaceted, involving the regulation of cytokine networks, inhibition of key inflammatory pathways, and modulation of immune cell activity. nih.govnih.gov
Modulation of Pro-inflammatory and Anti-inflammatory Cytokine Networks (e.g., IL-1β, IL-6, TNF-α, IFN-γ, IL-10)
A critical aspect of this compound's anti-inflammatory effect is its ability to modulate the balance between pro-inflammatory and anti-inflammatory cytokines. nih.gov In numerous experimental models of inflammation, this compound has been shown to suppress the production of key pro-inflammatory cytokines. semanticscholar.org For example, it can decrease the expression of:
Tumor Necrosis Factor-alpha (TNF-α) : A major cytokine involved in systemic inflammation. nih.govnih.gov
Interleukin-1beta (IL-1β) : A potent inflammatory cytokine that mediates a wide range of immune responses. semanticscholar.orgnih.gov
Interleukin-6 (IL-6) : A cytokine with both pro- and anti-inflammatory roles, often elevated in inflammatory conditions. spandidos-publications.comnih.gov
Interferon-gamma (IFN-γ) : A key cytokine in the Th1-mediated immune response. spandidos-publications.comsemanticscholar.org
Studies have demonstrated that in conditions like non-alcoholic fatty liver disease, this compound can inhibit pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. nih.gov In models of neuroinflammation, this compound has been found to reduce the levels of IL-1β and TNF-α. semanticscholar.org Conversely, this compound can also promote the production of anti-inflammatory cytokines, most notably Interleukin-10 (IL-10) , which plays a crucial role in suppressing inflammatory responses. nih.govallergyresearchgroup.blog This dual regulatory capacity allows this compound to help rebalance (B12800153) the cytokine network, shifting it away from a pro-inflammatory state. nih.govmdpi.com
Inhibition of Key Inflammatory Mediators and Pathways (e.g., NF-κB, COX-2, iNOS, NLRP3 Inflammasome)
This compound exerts its anti-inflammatory effects by targeting several key intracellular signaling pathways and enzymes that drive the inflammatory process. One of the most significant targets is the Nuclear Factor-kappa B (NF-κB) pathway. semanticscholar.orgnih.gov NF-κB is a transcription factor that, when activated, moves to the nucleus and promotes the transcription of numerous pro-inflammatory genes, including those for cytokines and enzymes like COX-2 and iNOS. nih.gov this compound has been shown to inhibit the activation of NF-κB, thereby preventing its translocation to the nucleus and suppressing the subsequent inflammatory cascade. semanticscholar.orgnih.govnih.gov
This compound also directly inhibits the expression and activity of pro-inflammatory enzymes:
Cyclooxygenase-2 (COX-2) : An enzyme responsible for the synthesis of prostaglandins (B1171923), which are key mediators of inflammation and pain. nih.govsemanticscholar.org
Inducible Nitric Oxide Synthase (iNOS) : An enzyme that produces large amounts of nitric oxide, which can contribute to inflammation and tissue damage in pathological conditions. nih.govnih.gov
Furthermore, recent research has highlighted this compound's ability to inhibit the activation of the NLRP3 inflammasome . nih.govnih.gov The NLRP3 inflammasome is a multiprotein complex that, upon activation, triggers the maturation and secretion of the pro-inflammatory cytokines IL-1β and IL-18. nih.govnih.gov By suppressing NLRP3 inflammasome activation, this compound can effectively block a critical step in the inflammatory response. allergyresearchgroup.blognih.gov
Regulation of Inflammatory Cell Infiltration and Function
During an inflammatory response, immune cells such as neutrophils and macrophages are recruited to the site of injury or infection. While this is a crucial part of the healing process, excessive or prolonged infiltration can lead to tissue damage. nih.gov this compound has been shown to modulate this process by reducing the infiltration of inflammatory cells. For example, in a mouse model of acute lung inflammation, this compound treatment inhibited the accumulation of leukocytes. spandidos-publications.com Similarly, in studies of spinal cord injury, this compound was found to reduce the infiltration of polymorphonuclear cells into the damaged tissue. nih.gov this compound can also modulate the function of these immune cells, for instance, by inhibiting the production of reactive oxygen species by macrophages, which can limit tissue damage. mdpi.com
Dual Nature of this compound's Immunomodulatory Role: Stimulatory and Suppressive Effects
This compound's role in the immune system is complex and is best described as immunomodulatory rather than purely immunosuppressive or immunostimulatory. nih.gov It appears to function as an "immune buffer," adapting its action to the prevailing immune status. nih.govresearchgate.net
Anti-inflammatory/Suppressive Effects : In states of acute or excessive inflammation, such as sepsis or certain autoimmune conditions, this compound generally exerts powerful anti-inflammatory effects by suppressing pro-inflammatory cytokines and pathways as described above. semanticscholar.orgnih.gov
Immunostimulatory Effects : Conversely, under basal (non-inflammatory) or immunosuppressed conditions, this compound can act as an immunostimulant. nih.govclinmedjournals.org It has been shown to enhance both innate and adaptive immune responses. For example, it can promote the proliferation and function of natural killer (NK) cells and T-helper (Th1) cells, which are crucial for anti-tumor and anti-viral immunity. nih.govclinmedjournals.org this compound has also been found to stimulate the production of certain cytokines like IL-2 and IFN-γ in some contexts, which are associated with a Th1 response. mdpi.com
This dual functionality allows this compound to help maintain immune homeostasis, dampening overactive responses while bolstering defenses when needed. nih.gov
Presence and Function of this compound in Immune Tissues and Cells
The immunomodulatory effects of this compound are not solely dependent on its release from the pineal gland. Evidence has emerged that the immune system itself is a source of extrapineal this compound. nih.govnih.gov Immune cells, including lymphocytes and macrophages, have been shown to possess the necessary enzymes to synthesize this compound. nih.govnih.gov This locally produced this compound can then act in an autocrine or paracrine fashion to regulate the function of surrounding immune cells. nih.gov
Furthermore, key cells of the immune system express this compound receptors (MT1 and MT2), providing a direct mechanism for this compound to exert its influence. wikipedia.orgnih.gov The presence of these receptors on immunocompetent cells allows them to respond directly to circulating this compound levels, linking the body's central circadian clock to immune function. nih.gov This intrinsic connection is highlighted by the observation that pinealectomy can lead to a reduction in the weight of immune organs and a depletion of lymphocytes, effects that can be reversed by this compound administration. clinmedjournals.org
Neuroprotective and Neurodegenerative Disease Mechanisms
This compound, an endogenous neurohormone, exhibits significant neuroprotective properties, positioning it as a molecule of interest in the context of neurodegenerative diseases. bohrium.com Its ability to readily cross the blood-brain barrier allows it to exert its effects within the central nervous system (CNS). nih.govnih.gov The decline in this compound production associated with aging is considered a potential contributing factor to the onset of age-related neurodegenerative disorders. nih.gov Research across various models of neurotoxicity and disease demonstrates its potential therapeutic value in conditions like Alzheimer's disease, Parkinson's disease, traumatic brain injury, and stroke. nih.govcortiwearable.com
This compound's neuroprotective capacity stems from its multifaceted action against key pathological processes in the brain, including oxidative stress, inflammation, and apoptosis. nih.gov
Anti-oxidative Effects: this compound is a potent antioxidant. nih.govmdpi.com It directly scavenges a wide array of reactive oxygen species (ROS) and reactive nitrogen species (RNS). nih.govmdpi.com Beyond direct scavenging, this compound also stimulates the expression and activity of major antioxidant enzymes, such as superoxide dismutase, glutathione peroxidase, and glutathione reductase, thereby enhancing the cell's endogenous defense mechanisms against oxidative damage. nih.govwikipedia.org This dual-action antioxidant capability helps protect vital cellular components like lipids, proteins, and DNA from oxidative damage, which is a common factor in many neurodegenerative diseases. mdpi.com
Anti-inflammatory Effects: Neuroinflammation is a critical component in the progression of many neurological disorders. benthamdirect.comuca.edu.ar this compound demonstrates significant anti-inflammatory properties within the CNS. benthamdirect.comnih.gov It can modulate the activation of microglia, the brain's resident immune cells, encouraging them to adopt an anti-inflammatory state. cortiwearable.comfrontiersin.org Studies show that this compound can reduce the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and various interleukins, and inhibit the activation of pro-inflammatory signaling pathways like nuclear factor-kappa B (NF-κB). nih.govnih.govfrontiersin.org
Anti-apoptotic Effects: Apoptosis, or programmed cell death, is a mechanism that leads to neuronal loss in neurodegenerative conditions and brain injuries. This compound has been shown to exert powerful anti-apoptotic effects. nih.gov It can inhibit the apoptotic cascade by modulating the expression of key regulatory proteins. For instance, this compound has been observed to increase the expression of anti-apoptotic proteins like Bcl-2 and decrease the expression of pro-apoptotic proteins like Bax and cleaved caspase-3. mdpi.comnih.govuc.cl By preventing the activation of these cell death pathways, this compound helps promote neuronal survival. nih.gov
| Mechanism | Specific Actions | Key Mediators/Pathways Involved | References |
|---|---|---|---|
| Anti-oxidative | Directly scavenges free radicals (ROS/RNS); Stimulates antioxidant enzyme synthesis. | Superoxide dismutase, Glutathione peroxidase, Catalase. | nih.govmdpi.comwikipedia.org |
| Anti-inflammatory | Inhibits microglial activation; Reduces pro-inflammatory cytokine production. | NF-κB, TNF-α, Interleukins (e.g., IL-1β, IL-6). | nih.govcortiwearable.comnih.govfrontiersin.org |
| Anti-apoptotic | Inhibits programmed cell death pathways. | Bcl-2 (upregulation), Bax (downregulation), Caspase-3 (inhibition). | mdpi.comnih.govnih.govuc.cl |
The pathological hallmarks of Alzheimer's disease (AD) are the extracellular accumulation of amyloid-beta (Aβ) plaques and the formation of intracellular neurofibrillary tangles composed of hyperphosphorylated tau protein. nih.govscitechdaily.com this compound has demonstrated a remarkable ability to interfere with both of these processes.
Research indicates that this compound can reduce the accumulation of Aβ by modulating its production and clearance. nih.govresearchgate.net It influences the enzymatic processing of the amyloid precursor protein (APP), favoring the non-amyloidogenic pathway which reduces the generation of Aβ peptides. nih.govconsensus.app this compound has also been shown to inhibit the aggregation of Aβ into toxic oligomers and fibrils. consensus.appcureffi.org Furthermore, some studies suggest it promotes the clearance of Aβ from the brain, potentially through the glymphatic system. nih.goviu.edu
In addition to its effects on Aβ, this compound has been shown to prevent the hyperphosphorylation of the tau protein. nih.govcureffi.org It can downregulate the activity of key cellular kinases, such as Glycogen Synthase Kinase 3 Beta (GSK3β), which are responsible for phosphorylating tau. nih.gov The knockout of this compound receptors in animal models has been linked to an increase in tau hyperphosphorylation, suggesting the this compound signaling pathway is crucial in this regulation. nih.gov By preventing both Aβ aggregation and tau hyperphosphorylation, this compound addresses the core pathologies of Alzheimer's disease in various experimental models. nih.gov
| Pathological Target | Observed Effect of this compound | Underlying Mechanism | References |
|---|---|---|---|
| Amyloid-Beta (Aβ) | Reduces Aβ production and accumulation. | Modulates secretase activity (β- and γ-secretase inhibition); Inhibits Aβ aggregation; Promotes Aβ clearance. | nih.govresearchgate.netconsensus.appcureffi.org |
| Tau Protein | Reduces hyperphosphorylation of tau. | Downregulates activity of kinases like GSK3β; Acts via this compound receptor signaling. | nih.govcureffi.orgnih.gov |
Mitochondria are vital for neuronal function due to the brain's high energy demand. nih.gov Mitochondrial dysfunction is a primary event in the pathology of many neurodegenerative diseases, leading to oxidative stress, energy failure, and cell death. mdpi.comnih.gov this compound plays a crucial role as a mitochondrial protector. nih.gov
Its potent antioxidant properties are particularly relevant in the mitochondrial environment, as it can scavenge free radicals produced during cellular respiration, thereby reducing oxidative damage to mitochondrial components. nih.govnih.gov this compound and its metabolites protect mitochondrial DNA, proteins, and lipids from oxidative attack. nih.gov Furthermore, this compound helps maintain the efficiency of the electron transport chain, supporting optimal ATP synthesis by stimulating complexes I and IV. nih.gov
This compound also regulates mitochondrial dynamics—the balance between mitochondrial fission (division) and fusion (merging). nih.gov In pathological conditions, this balance is often disturbed. nih.gov Studies have shown that this compound can modulate the levels of key proteins involved in these processes, such as dynamin-related protein 1 (DRP1) and optic atrophy protein 1 (OPA1), to prevent excessive mitochondrial fragmentation and preserve a healthy mitochondrial network. nih.gov By preserving mitochondrial integrity and function, this compound helps maintain cellular energy homeostasis and prevents the activation of mitochondria-dependent apoptotic pathways. mdpi.comnih.gov
| Protective Action | Specific Effect | References |
|---|---|---|
| Antioxidant Defense | Scavenges mitochondrial free radicals; Protects mitochondrial DNA and membranes. | nih.govnih.gov |
| Bioenergetic Support | Stimulates respiratory chain Complexes I and IV; Preserves ATP synthesis. | nih.gov |
| Regulation of Dynamics | Modulates fission/fusion proteins (e.g., DRP1, OPA1) to prevent fragmentation. | nih.gov |
| Inhibition of Apoptosis | Prevents the opening of the mitochondrial permeability transition pore and release of pro-apoptotic factors like cytochrome c. | mdpi.comnih.gov |
Traumatic brain injury (TBI) involves a primary mechanical injury followed by a cascade of secondary injury processes, including oxidative stress, neuroinflammation, excitotoxicity, and apoptosis, which lead to further neuronal damage. nih.govsocietyforscience.org this compound has demonstrated significant neuroprotective effects in numerous preclinical models of TBI. nih.govuq.edu.au
Its ability to counteract these secondary injury mechanisms is central to its protective role. nih.govnih.gov Following TBI, this compound administration has been shown to reduce cerebral edema, decrease contusion volume, and limit neuronal cell death. uq.edu.aunih.gov These benefits are attributed to its strong anti-oxidative and anti-inflammatory actions, which mitigate the surge in free radicals and inflammatory cytokines that occurs after the initial trauma. nih.govresearchgate.net
Moreover, studies have shown that this compound treatment can lead to significant improvements in behavioral and cognitive outcomes following TBI in animal models. nih.govsocietyforscience.orguq.edu.au Improvements have been noted in motor function and cognitive performance, suggesting that this compound not only reduces the pathological damage but also helps preserve brain function. uq.edu.aunih.gov The multifaceted nature of this compound's action makes it a promising agent for addressing the complex pathology of TBI. nih.govmdpi.com
| Observed Outcome | Supporting Mechanisms | Model Type | References |
|---|---|---|---|
| Reduced Lesion/Contusion Volume | Anti-apoptotic, anti-inflammatory, and anti-oxidative effects. | Rat/Mouse models (e.g., cortical impact, weight-drop). | societyforscience.orguq.edu.aunih.gov |
| Decreased Cerebral Edema | Reduction of inflammation and blood-brain barrier breakdown. | Rat models. | uq.edu.au |
| Improved Neurological & Cognitive Function | Preservation of neuronal tissue and function. | Rat models (asymmetry test, foot fault test). | societyforscience.orguq.edu.aunih.gov |
| Modulation of Injury Markers | Reduced oxidative stress markers; Decreased expression of pro-apoptotic proteins (Bax, caspase-3). | Rat/Mouse models. | nih.govnih.govnih.gov |
Cerebral ischemia-reperfusion (I/R) injury, which occurs in conditions like ischemic stroke, involves neuronal damage caused by the restoration of blood flow to an ischemic brain region. frontiersin.orgnih.gov This reperfusion paradoxically triggers a wave of oxidative stress, inflammation, and apoptosis, exacerbating tissue damage. nih.govresearchgate.net this compound has been extensively studied for its protective effects against cerebral I/R injury. frontiersin.orgnih.gov
Numerous studies have shown that this compound treatment can significantly reduce infarct volume, decrease brain edema, and improve neurological outcomes in animal models of stroke. uc.clfrontiersin.orgnih.gov Its cerebroprotective mechanisms are comprehensive, targeting nearly every aspect of I/R injury. nih.gov this compound effectively scavenges the burst of reactive oxygen species generated upon reperfusion, reduces glutamate (B1630785) excitotoxicity, and suppresses the subsequent neuroinflammatory response. nih.govfrontiersin.org
Furthermore, this compound plays a role in inhibiting apoptosis and regulating autophagy in the context of I/R injury. nih.govuc.cl It has been shown to activate pro-survival signaling pathways, such as the PI3K/Akt pathway, while inhibiting cell death pathways. nih.govfrontiersin.org By preserving mitochondrial function and attenuating these multiple pathological cascades, this compound helps to salvage neurons in the ischemic penumbra, the area of the brain at risk of infarction. nih.govuc.cl
| Protective Mechanism | Specific Action/Effect | References |
|---|---|---|
| Inhibition of Oxidative Stress | Scavenges ROS/RNS generated during reperfusion. | nih.gov |
| Attenuation of Neuroinflammation | Reduces infiltration of inflammatory cells and production of pro-inflammatory cytokines. | nih.govresearchgate.net |
| Anti-Apoptotic Effects | Activates pro-survival pathways (e.g., PI3K/Akt); Inhibits caspase activation. | nih.govuc.clfrontiersin.org |
| Reduction of Excitotoxicity | Reduces the release of glutamate and subsequent NMDAR-mediated calcium overload. | frontiersin.org |
| Preservation of Mitochondrial Function | Maintains mitochondrial integrity and energy production. | nih.gov |
Neuroplasticity, the brain's ability to reorganize itself by forming new neural connections, is fundamental for learning, memory, and recovery from injury. mdpi.com this compound has been shown to influence neuroplasticity and synaptic function, although its effects can be complex. mdpi.comnih.gov
Several studies indicate that this compound can promote neuroplasticity, particularly in the context of recovery from injury or in aged brains. mdpi.comnih.gov It has been found to upregulate the expression of proteins associated with neuronal growth and synaptic remodeling, such as growth-associated protein-43 (GAP-43) and postsynaptic density protein-95 (PSD-95), in models of stroke and glutamate excitotoxicity. nih.gov By promoting the formation of dendrites and synapses, this compound may facilitate functional recovery and combat age-related cognitive decline. nih.gov
Conversely, other research has focused on this compound's inhibitory role in certain forms of synaptic plasticity, specifically long-term potentiation (LTP), a cellular mechanism thought to underlie learning and memory. nih.govtouro.edu Studies in hippocampal slices have demonstrated that this compound can inhibit the induction of LTP, potentially through its MT2 receptors and modulation of the adenylyl cyclase–protein kinase A pathway. nih.govnih.govtouro.edu This suggests that the physiological role of this compound in synaptic plasticity might be state-dependent, possibly acting as a constraint on plasticity during periods of rest to maintain synaptic homeostasis.
| Aspect of Plasticity | Observed Effect of this compound | Proposed Mechanism | References |
|---|---|---|---|
| Promotional Effects | Enhances neuroplasticity and dendritic growth post-injury. | Upregulates proteins like GAP-43 and PSD-95. | nih.govnih.gov |
| Inhibitory Effects | Inhibits the magnitude of hippocampal Long-Term Potentiation (LTP). | Acts via MT2 receptors and the adenylyl cyclase-PKA pathway. | nih.govtouro.edunih.govtouro.edu |
Cardiovascular System Physiology and Cardioprotective Effects
This compound, a neurohormone primarily synthesized by the pineal gland, has demonstrated significant pleiotropic effects extending beyond its well-established role in regulating circadian rhythms. A growing body of research highlights its protective functions within the cardiovascular system. These cardioprotective effects are multifaceted, involving direct and indirect mechanisms that mitigate oxidative stress, inflammation, and apoptosis, thereby influencing a range of cardiovascular pathologies.
Reduction of Myocardial Ischemia-Reperfusion Injury
This compound has emerged as a promising agent in the mitigation of myocardial ischemia-reperfusion (I/R) injury, a condition characterized by damage to the heart tissue when blood supply is restored after a period of ischemia. mdpi.com Numerous experimental and clinical studies have elucidated the mechanisms through which this compound confers cardioprotection in this context.
A primary mechanism is this compound's potent antioxidant activity. It directly scavenges reactive oxygen species (ROS) and reactive nitrogen species (RNS), which are excessively produced during reperfusion and contribute significantly to cellular damage. mdpi.comnih.gov Furthermore, this compound stimulates the expression and activity of major antioxidant enzymes, such as superoxide dismutase (SOD) and glutathione peroxidase, enhancing the myocardial capacity to neutralize oxidative stress. nih.gov
This compound also plays a crucial role in preserving mitochondrial function, a key determinant of cell survival during I/R injury. It has been shown to inhibit the opening of the mitochondrial permeability transition pore (MPTP), a critical event that can lead to cardiomyocyte death. scilit.com By preventing MPTP opening, this compound helps to maintain mitochondrial integrity, preventing the release of pro-apoptotic factors like cytochrome c and preserving ATP production. nih.govscilit.com
Clinical investigations have provided evidence for this compound's efficacy. In a study involving patients with ST-segment elevation myocardial infarction (STEMI) undergoing primary percutaneous coronary intervention, early administration of this compound was associated with a significant reduction in infarct size. nih.govnih.gov When given within the first 2.5 hours of chest pain onset, this compound reduced the infarct size by approximately 40%. mdpi.commdpi.com Meta-analyses of both animal and human studies have further supported these findings, showing that this compound treatment is associated with a smaller infarct size and improved left ventricular function. mdpi.com
The protective effects of this compound in I/R injury are also mediated through the activation of specific signaling pathways, including the Reperfusion Injury Salvage Kinase (RISK) and the Survivor Activating Factor Enhancement (SAFE) pathways. researchgate.net For instance, this compound has been shown to activate the JAK2/STAT3 signaling system, which is a component of the SAFE pathway, contributing to its cardioprotective effects. nih.gov
Interactive Data Table: Research Findings on this compound and Myocardial Ischemia-Reperfusion Injury
| Study Focus | Model | Key Findings | Reference |
| Infarct Size Reduction | Patients with STEMI | Early this compound administration significantly reduced infarct size. | nih.govnih.gov |
| Postischemic Arrhythmias | Isolated Rat Hearts | This compound reduced the severity of postischemic arrhythmias and limited infarct area. | mdpi.com |
| Oxidative Damage | In vivo Rat Model | This compound administered before ischemia reduced oxidative damage and infarct size. | mdpi.com |
| Mitochondrial Function | Isolated Perfused Rat Hearts | This compound protected against I/R injury by inhibiting the opening of the mitochondrial permeability transition pore. | scilit.com |
| Signaling Pathways | Animal Models | This compound provides cardioprotection via activation of the JAK2/STAT3 signaling pathway. | nih.gov |
Prevention of Cardiac Hypertrophy and Myocardial Pathology
Pathological cardiac hypertrophy, an enlargement of the heart muscle, is a common precursor to heart failure. bohrium.com Research indicates that this compound can exert protective effects against the development and progression of cardiac hypertrophy and associated myocardial pathologies through various mechanisms.
Studies have shown that this compound treatment can significantly ameliorate cardiac hypertrophy induced by pressure overload. nih.gov In animal models, this compound administration has been observed to reduce pulmonary congestion, downregulate the expression of hypertrophic markers such as β-myosin heavy chain and atrial natriuretic peptide, and attenuate cardiac fibrosis. nih.govresearchgate.net Furthermore, this compound has been found to improve the survival rate and slow the deterioration of cardiac contractile function in these models. nih.gov
A key molecular mechanism underlying these benefits is the activation of peroxisome proliferator-activated receptor-gamma co-activator-1 beta (PGC-1β). nih.govresearchgate.net The activation of PGC-1β by this compound helps to inhibit oxidative stress, a major contributor to the development of pathological hypertrophy. nih.gov In vitro studies have confirmed that this compound protects against angiotensin II-induced cardiomyocyte hypertrophy and oxidative stress, and this effect is diminished when PGC-1β expression is knocked down. nih.gov
This compound also mitigates cardiac hypertrophy by modulating other signaling pathways and cellular processes. It can suppress pro-inflammatory cytokines like TNF-α and TGF-β, which are involved in cardiac remodeling. bohrium.comresearchgate.net Additionally, this compound has been shown to attenuate angiotensin-II-induced cardiac hypertrophy by activating the mitochondrial calcium uptake 1 (MICU1) pathway, which helps maintain mitochondrial homeostasis and reduce ROS overload. nih.gov In clinical contexts, low this compound levels have been correlated with left ventricular hypertrophy, suggesting a potential pathogenic role for this compound deficiency in this condition. mdpi.com
Interactive Data Table: this compound's Effects on Cardiac Hypertrophy Markers and Pathways
| Parameter/Marker | Effect of this compound | Underlying Mechanism | Reference |
| Cardiac Hypertrophy | Amelioration | Activation of PGC-1β | nih.govresearchgate.net |
| β-myosin heavy chain | Downregulation | - | nih.govresearchgate.net |
| Atrial natriuretic peptide | Downregulation | - | nih.govresearchgate.net |
| Cardiac Fibrosis | Attenuation | Suppression of pro-inflammatory cytokines | bohrium.comnih.gov |
| Oxidative Stress | Inhibition | Activation of PGC-1β | nih.gov |
| Cardiomyocyte Hypertrophy | Protection | Activation of MICU1 pathway | nih.gov |
Modulation of Blood Pressure and Heart Rate Regulation
This compound has been shown to play a role in the regulation of blood pressure and heart rate, primarily through its influence on the autonomic nervous system and its vasodilatory properties. consensus.appmdpi.com Clinical studies have indicated that this compound can modestly lower nocturnal blood pressure, particularly in individuals with hypertension. consensus.appresearchgate.net This effect is thought to be mediated by a reduction in sympathetic nervous system activity and an increase in parasympathetic (vagal) tone, which promotes vasodilation. consensus.app
The impact of this compound on heart rate is generally a mild reduction, which is also attributed to the suppression of sympathetic activity and enhancement of vagal tone. consensus.appconsensus.app However, the effects of this compound on blood pressure and heart rate can vary depending on the individual's health status and the timing of administration. consensus.app For instance, while nighttime administration often leads to a decrease in blood pressure, daytime intake has been associated with less consistent effects. mdpi.com
It is important to note that in some cases, such as in hypertensive patients well-controlled by nifedipine, evening administration of this compound has been observed to increase blood pressure and heart rate, suggesting a potential interaction with certain medications. nih.gov
Interactive Data Table: this compound's Influence on Cardiovascular Regulation
| Cardiovascular Parameter | General Effect of this compound | Proposed Mechanism | Reference |
| Nocturnal Blood Pressure | Modest reduction | Reduced sympathetic activity, increased parasympathetic tone, vasodilation | consensus.appresearchgate.net |
| Heart Rate | Mild reduction | Suppressed sympathetic activity, enhanced vagal tone | consensus.appconsensus.app |
| Vascular Tone | Modulation | Activation of MT1 (vasoconstriction) and MT2 (vasodilation) receptors | mdpi.com |
| Nitric Oxide Production | Stimulation | Activation of MT2 receptors in endothelial cells | mdpi.com |
Anti-atherogenic Properties and Endothelial Function Modulation
Atherosclerosis, a chronic inflammatory disease characterized by the buildup of plaques in arteries, is a major underlying cause of cardiovascular disease. mdpi.comfrontiersin.org this compound has demonstrated significant anti-atherogenic properties through several mechanisms that primarily involve the modulation of endothelial function, reduction of inflammation, and inhibition of oxidative stress. mdpi.comnih.gov
This compound helps to preserve endothelial function, which is crucial for vascular health. It has been shown to reduce markers of endothelial cell injury and increase the levels of vasodilator cytokines. nih.gov One of the key ways this compound protects the endothelium is by reducing oxidative stress. nih.gov It can attenuate endothelial dysfunction induced by factors like oxidized low-density lipoprotein (ox-LDL) by inhibiting endoplasmic reticulum stress and sustaining mitochondrial function. proquest.com
The anti-inflammatory effects of this compound are also central to its anti-atherogenic actions. It can inhibit the expression of adhesion molecules on the endothelial surface, which limits the infiltration of monocytes into the arterial intima, a key step in plaque formation. frontiersin.orgnih.gov this compound also downregulates the pro-inflammatory transcription factor NF-κB and inhibits the NLRP3 inflammasome, both of which play a role in vascular inflammation. mdpi.comaging-us.com
Furthermore, this compound contributes to the stability of atherosclerotic plaques, making them less prone to rupture, which is a primary cause of heart attacks and strokes. frontiersin.org It achieves this by promoting the formation of a collagen-rich fibrous cap and reducing the size of the necrotic core within the plaque. frontiersin.org In animal models of atherosclerosis, this compound has been shown to inhibit the S100a9/NF-κB signaling pathway, leading to a reduction in vascular inflammation and the progression of atherosclerosis. mdpi.com
Interactive Data Table: Mechanisms of this compound's Anti-Atherogenic Effects
| Mechanism | Effect of this compound | Molecular Target/Pathway | Reference |
| Endothelial Function | Improvement | Reduced endothelial cell injury markers, increased vasodilator cytokines | nih.gov |
| Oxidative Stress | Reduction | Inhibition of endoplasmic reticulum stress, preservation of mitochondrial function | proquest.com |
| Inflammation | Inhibition | Downregulation of NF-κB, inhibition of NLRP3 inflammasome | mdpi.comaging-us.com |
| Plaque Stability | Enhancement | Promotion of collagen formation, reduction of necrotic core size | frontiersin.org |
| Monocyte Infiltration | Limitation | Inhibition of adhesion molecule expression | frontiersin.org |
Oncological Research: Anti-Tumorigenic and Adjuvant Roles
In the field of oncology, this compound has garnered significant attention for its oncostatic properties, including its ability to inhibit tumor growth and its potential as an adjuvant to conventional cancer therapies. oaepublish.comscirp.org These anti-cancer effects are mediated through a variety of mechanisms that impact cancer cell proliferation, survival, and the tumor microenvironment.
Inhibition of Cancer Cell Proliferation and Angiogenesis
This compound has been shown to inhibit the proliferation of various cancer cell types. oaepublish.com This anti-proliferative effect is often linked to its ability to modulate cell cycle progression and induce apoptosis (programmed cell death). nih.gov
A crucial aspect of this compound's anti-tumor activity is its ability to inhibit angiogenesis, the formation of new blood vessels that are essential for tumor growth and metastasis. nih.govnih.gov this compound exerts its anti-angiogenic effects through several pathways. It can reduce the expression and secretion of key pro-angiogenic factors, most notably Vascular Endothelial Growth Factor (VEGF). nih.govplos.org By downregulating VEGF and its receptors, this compound can suppress the signaling cascades that drive the formation of new blood vessels in and around the tumor. plos.org
In human umbilical vein endothelial cells (HUVECs), a common model for studying angiogenesis, this compound has been shown to decrease cell viability and downregulate the HIF-1α/ROS/VEGF axis. nih.gov In breast cancer models, this compound has been found to reduce both VEGF gene expression and protein levels. nih.gov
Furthermore, this compound can act as an adjuvant in cancer treatment, enhancing the efficacy of chemotherapy and radiotherapy. nih.govnih.govproquest.com In some cases, chemotherapy can paradoxically induce pro-angiogenic factors; however, the concurrent administration of this compound has been shown to overcome this undesirable effect. nih.govproquest.com By inhibiting angiogenesis, this compound can help to sensitize tumors to conventional treatments, potentially turning a resistant tumor into a more responsive one. nih.govnih.gov Clinical studies have suggested that adjuvant this compound therapy may improve tumor regression and survival rates in patients with certain types of cancer. oaepublish.comascopubs.org
Interactive Data Table: this compound's Anti-Proliferative and Anti-Angiogenic Mechanisms
| Process | Effect of this compound | Key Molecular Targets/Pathways | Reference |
| Cancer Cell Proliferation | Inhibition | Modulation of cell cycle, induction of apoptosis | oaepublish.comnih.gov |
| Angiogenesis | Inhibition | Downregulation of VEGF and its receptors | nih.govplos.org |
| Pro-angiogenic Factors | Reduction | Downregulation of HIF-1α/ROS/VEGF axis | nih.gov |
| Adjuvant Therapy | Sensitization of tumors | Overcoming chemotherapy-induced pro-angiogenic factors | nih.govproquest.com |
Induction of Apoptosis in Malignant Cells
This compound has been demonstrated to induce apoptosis, or programmed cell death, in a variety of cancer cells. This pro-apoptotic activity is a key component of its oncostatic properties. The mechanisms through which this compound triggers apoptosis are multifaceted and can involve both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. tandfonline.comnih.gov
Research indicates that this compound can modulate the expression of key proteins in the apoptotic cascade. For instance, it has been shown to upregulate the expression of pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins such as Bcl-2. uthscsa.eduresearchgate.net This shift in the Bax/Bcl-2 ratio is a critical event that leads to the permeabilization of the mitochondrial outer membrane, cytochrome c release, and subsequent activation of the caspase cascade. nih.gov Specifically, the activation of initiator caspases like caspase-9 and executioner caspases such as caspase-3 and caspase-7 has been observed in various cancer cell lines following this compound treatment. consensus.appnih.gov
In some cancer types, particularly hematological malignancies, this compound's pro-apoptotic effects are pronounced. tandfonline.com Studies on Burkitt lymphoma and myeloid leukemia cells have shown that this compound can induce apoptosis through the activation of caspase-3 and by increasing cytoplasmic levels of cytochrome c. consensus.app Furthermore, in certain solid tumors like neuroblastoma, high concentrations of this compound have been found to induce apoptosis via the classical caspase-3-dependent pathway. nih.gov
The induction of apoptosis by this compound is not solely dependent on the mitochondrial pathway. Evidence suggests that this compound can also activate the extrinsic pathway by increasing the expression of death receptors like Fas and their ligands. tandfonline.com The activation of caspase-8, a key initiator caspase in the extrinsic pathway, has also been reported. tandfonline.com
Interestingly, in some cancer cells, this compound's pro-apoptotic effects are linked to an increase in intracellular reactive oxygen species (ROS). technologynetworks.com While typically known for its antioxidant properties, in a cancerous context, this compound can act as a pro-oxidant, leading to oxidative stress that triggers apoptotic cell death. technologynetworks.com
Table 1: Mechanisms of this compound-Induced Apoptosis in Malignant Cells
| Mechanism | Key Proteins/Pathways Involved | Cancer Cell Types Studied |
|---|---|---|
| Modulation of Bcl-2 Family Proteins | Upregulation of Bax; Downregulation of Bcl-2 | Breast Cancer, Pancreatic Cancer, Gastric Cancer uthscsa.eduresearchgate.netnih.gov |
| Activation of Caspase Cascade | Activation of Caspase-3, Caspase-7, Caspase-9 | Leukemia, Neuroblastoma, Gastric Cancer consensus.appnih.govnih.gov |
| Mitochondrial Pathway Activation | Cytochrome c release from mitochondria | Leukemia, Breast Cancer nih.govconsensus.app |
| Extrinsic Pathway Activation | Increased expression of Fas/FasL; Activation of Caspase-8 | Lymphoid Cancer Cells, Prostate Cancer tandfonline.com |
| Induction of Oxidative Stress | Increased Reactive Oxygen Species (ROS) production | Liver Cancer technologynetworks.com |
Modulation of the Tumor Microenvironment
The tumor microenvironment (TME) is a complex ecosystem of non-cancerous cells and extracellular matrix that plays a crucial role in tumor progression and metastasis. This compound has been shown to exert significant influence over the TME, thereby inhibiting cancer growth. nih.gov
One of the key effects of this compound on the TME is the modulation of immune cells. tandfonline.comconsensus.app It can prevent the polarization of macrophages towards the tumor-promoting M2 phenotype and instead favor the anti-tumor M1 phenotype. nih.gov Furthermore, this compound can enhance the activity of cytotoxic T lymphocytes (CTLs) and natural killer (NK) cells, which are critical for anti-tumor immunity. nih.govmdpi.com It has also been reported to reduce the population of immunosuppressive cells like regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs) within the TME. consensus.app
Cancer-associated fibroblasts (CAFs) are another critical component of the TME that promote tumor growth and invasion. This compound can inhibit the transformation of normal fibroblasts into CAFs. tandfonline.comnih.gov It has also been shown to reduce the expression of pro-tumorigenic factors like Interleukin-8 (IL-8) from CAFs, thereby blunting their tumor-promoting effects. researchgate.netnih.gov
Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. This compound exhibits anti-angiogenic properties by downregulating the expression of key pro-angiogenic factors such as Vascular Endothelial Growth Factor (VEGF). nih.govresearchgate.net This inhibition of angiogenesis helps to starve the tumor of essential nutrients and oxygen.
Furthermore, this compound can modulate the composition and secretion of tumor-derived exosomes, which are small vesicles involved in intercellular communication within the TME. consensus.app By altering these exosomes, this compound can reduce their immunosuppressive effects and promote a more robust anti-tumor immune response. consensus.app
Synergistic Effects with Conventional Anti-Cancer Therapies (e.g., Chemotherapy, Radiotherapy)
A significant aspect of this compound's anti-cancer potential lies in its ability to act synergistically with conventional cancer treatments like chemotherapy and radiotherapy, enhancing their efficacy while potentially reducing their toxicity. mdpi.comnih.gov
In combination with chemotherapy, this compound has been shown to augment the cytotoxic effects of various drugs. For instance, it enhances the anti-tumor activity of 5-fluorouracil (B62378) in colon cancer by suppressing pro-survival signaling pathways such as PI3K/AKT and NF-κB. consensus.appconsensus.app Similarly, this compound increases the cytotoxicity of cisplatin (B142131) in cervical cancer cells, partly through the induction of oxidative stress. consensus.app It also potentiates the effects of doxorubicin, vincristine, and ifosfamide (B1674421) in different cancer models. consensus.appconsensus.app A key benefit of this synergy is the potential to lower the required doses of chemotherapeutic agents, which could lead to a reduction in their severe side effects. consensus.appnih.gov
This compound also acts as a radiosensitizer, making tumor cells more susceptible to the damaging effects of radiotherapy. nih.govconsensus.app It can enhance radiation-induced cell killing by increasing the production of reactive oxygen species within cancer cells and by impairing their DNA repair mechanisms. nih.govnih.gov In breast cancer cells, this compound has been found to increase the cytotoxic effects of ionizing radiation by regulating proteins involved in estrogen biosynthesis and by downregulating proteins involved in double-strand DNA break repair. nih.govnih.gov Importantly, while sensitizing cancer cells to radiation, this compound has been observed to protect normal tissues from radiation-induced damage, highlighting its potential as an ideal adjuvant in radiotherapy. consensus.appidival.org
Role in Cancer Initiation and Progression Prevention
There is accumulating evidence to suggest that this compound plays a role in the prevention of cancer at its earliest stages of initiation and throughout its progression. mdpi.comnih.gov Its multifaceted actions contribute to an environment that is less conducive to carcinogenesis.
The antioxidant properties of this compound are crucial in preventing cancer initiation. By scavenging free radicals and reducing oxidative damage to DNA, this compound helps to maintain genomic stability and prevent the mutations that can lead to cancer. mdpi.com
Disruptions in the circadian rhythm, often associated with decreased this compound production, have been linked to an increased risk of developing certain cancers. nih.gov this compound, as the primary regulator of the circadian clock, may help to prevent cancer by maintaining normal circadian rhythms and the expression of clock genes that are involved in cell cycle control and tumor suppression. nih.govmdpi.com
Furthermore, this compound can inhibit the proliferation of cancer cells and suppress the expression of oncogenes. technologynetworks.com Its ability to modulate various signaling pathways involved in cell growth and survival contributes to its role in halting cancer progression. mdpi.com By inhibiting processes such as angiogenesis and metastasis, this compound can also prevent the spread of cancer to distant organs, a major cause of cancer-related mortality. nih.gov
Epigenetic Modulation and Gene Regulation
This compound has emerged as a significant modulator of the epigenome, influencing gene expression without altering the underlying DNA sequence. nih.gov This epigenetic regulation is another layer of its anti-cancer activity.
The hormone can influence the expression of a wide array of genes related to critical biological processes in cancer, such as cell cycle regulation, apoptosis, cell migration, and senescence. technologynetworks.com Studies have shown that this compound can regulate the expression of various microRNAs (miRNAs), which are small non-coding RNAs that play a crucial role in post-transcriptional gene silencing. By altering the expression of specific miRNAs, this compound can in turn control the expression of their target oncogenes or tumor suppressor genes. technologynetworks.com
In breast cancer, for example, this compound has been found to down-regulate the expression of genes involved in the local synthesis of estrogens, such as aromatase, potentially through epigenetic mechanisms. researchgate.net It also influences the expression of clock genes, which are often dysregulated in cancer cells, thereby helping to resynchronize the cellular clock and inhibit tumor growth. mdpi.com
Influence on DNA Methylation Patterns and Mechanisms
One of the most well-studied epigenetic mechanisms influenced by this compound is DNA methylation. nih.gov Aberrant DNA methylation patterns, including hypermethylation of tumor suppressor genes and hypomethylation of oncogenes, are hallmarks of cancer. This compound has been shown to modify the DNA methylation status in various cancer cells, contributing to its oncostatic effects. nih.govdoaj.org
Research has indicated that this compound can reverse aberrant DNA methylation in cancer cells, leading to the reactivation of silenced tumor suppressor genes. nih.gov For example, in breast cancer cells, this compound treatment has been associated with changes in the methylation of cancer-related genes, including the upregulation of the tumor suppressor gene GPC3 and the downregulation of oncogenic genes. nih.gov
Exposure to artificial light at night (ALAN) can suppress this compound production and has been linked to an increased risk of certain cancers, which may be partly mediated by alterations in DNA methylation. news-medical.net this compound supplementation has been shown to counteract some of these ALAN-induced epigenetic changes. nih.gov
Regulation of DNA Methyltransferases (DNMTs) and Ten-Eleven Translocation (TET) Proteins
This compound's influence on DNA methylation is mediated, at least in part, by its regulation of the enzymes that control this process: DNA methyltransferases (DNMTs) and Ten-Eleven Translocation (TET) proteins. uthscsa.edunih.gov
DNMTs are responsible for establishing and maintaining DNA methylation patterns. Studies have shown that this compound can reduce the expression of DNMT1, the enzyme primarily responsible for maintaining methylation patterns during DNA replication. news-medical.netnih.gov By downregulating DNMT1, this compound may contribute to a reduction in aberrant hypermethylation of tumor suppressor genes. news-medical.net However, this compound does not appear to significantly affect the expression of DNMT3A and DNMT3B, which are involved in de novo methylation. news-medical.netnih.gov
TET proteins, on the other hand, are involved in the process of DNA demethylation. While direct evidence is still emerging, it is plausible that this compound may also influence the activity of TET proteins, thereby contributing to the active removal of methyl groups from DNA. nih.gov The interplay between this compound's effects on DNMTs and potentially TETs allows for a dynamic regulation of the DNA methylation landscape, which can be harnessed for anti-cancer purposes. mdpi.com
Impact on Promoter Region Methylation and Gene Silencing
In the context of cancer, this compound's epigenetic activity is particularly relevant. It can induce changes in the methylation of genes related to cancer, such as upregulating the expression of tumor suppressor genes while downregulating oncogenes. mdpi.comresearchgate.net For instance, in brain tumor stem cells, this compound, in combination with chemotherapeutic agents, was found to influence the hypermethylation of the promoter for the ABCG2/BCRP gene, which is associated with multidrug resistance. mdpi.com In breast cancer cell lines, this compound treatment led to the upregulation of the tumor suppressor gene GPC3 and the downregulation of oncogenes EGR3 and POU4F2/Brn-3b. mdpi.comresearchgate.net
Furthermore, environmental factors that disrupt this compound production, such as exposure to artificial light at night (ALAN), have been linked to changes in DNA methylation. news-medical.net ALAN-induced this compound suppression can lead to global DNA hypomethylation, a characteristic associated with genomic instability and cancer development. news-medical.netnih.gov
Effects on Histone Modification (e.g., Acetylation)
This compound also exerts significant epigenetic control through the modification of histones, the proteins around which DNA is wound. researchgate.net Histone acetylation is a dynamic process that influences chromatin structure and gene accessibility, regulated by histone acetyltransferases (HATs) and histone deacetylases (HDACs). nih.gov this compound's role in this process appears to be context-dependent.
In some cellular environments, this compound demonstrates an inhibitory effect on HAT activity. For example, it can suppress the expression of pro-inflammatory genes like COX-2 and iNOS by inhibiting the HAT activity of p300, which in turn prevents the acetylation of transcription factors. nih.gov However, in other contexts, such as in neuronal stem cells, this compound has been shown to enhance the HAT activity of the CBP/p300 complex, promoting histone acetylation and potentially correcting abnormal protein phosphorylation. nih.gov
A key aspect of this compound's influence on histone modification is its interaction with sirtuins, a class of NAD+-dependent deacetylases. This compound has been repeatedly shown to upregulate Sirtuin 1 (SIRT1), an enzyme that plays a critical role in aging and cellular health by deacetylating histones and other proteins. clinmedjournals.orgnih.govmdpi.com During the aging process, SIRT1 levels typically decline, and this compound may counteract this by preserving SIRT1 protein levels. nih.gov Conversely, in various cancer cells where SIRT1 is often overexpressed, this compound has been found to reduce its levels, contributing to the inhibition of tumor cell proliferation. clinmedjournals.orgnih.gov
Studies on oocyte maturation have also revealed that this compound can decrease the acetylation levels of specific histone residues, such as H4K12, which is correlated with improved oocyte quality. nih.gov
Modulation of Noncoding RNAs (e.g., miRNAs, lncRNAs)
Beyond DNA and histone modifications, this compound's epigenetic influence extends to the regulation of non-coding RNAs (ncRNAs). nih.govingentaconnect.comscienceopen.com These RNA molecules, which are not translated into proteins, include microRNAs (miRNAs), long non-coding RNAs (lncRNAs), and circular RNAs (circRNAs), and are increasingly recognized as critical regulators of gene expression in numerous physiological and pathological processes. nih.govnih.gov
This compound can participate in or interfere with disease development by modulating the expression of these ncRNAs. nih.gov Research has demonstrated that this compound can inhibit the proliferation, migration, and invasion of glioma cells by downregulating the expression of c-MYB, which in turn suppresses the expression of miR-155. nih.gov In gastric cancer cells, this compound treatment was found to significantly increase the expression of miR-16-5p, which induced apoptosis by targeting the SMAD3 pathway, suggesting a promising therapeutic angle. nih.gov
The regulatory effects of this compound on ncRNAs are a key mechanism behind its wide-ranging protective functions, particularly within the central nervous system. nih.gov Many ncRNAs, such as miR-223 and miR-9, are involved in regulating forms of programmed cell death like necroptosis and ferroptosis, processes that this compound has also been shown to inhibit. nih.gov This suggests a complex interplay where this compound modulates cellular fate through these ncRNA pathways.
Epigenetic Relevance in Ageing, Cancer, and Metabolic Health
This compound's epigenetic regulatory functions have profound implications for age-related diseases, cancer, and metabolic disorders.
Ageing: The circulating levels of this compound are known to decline with age, a phenomenon that coincides with an increased risk for various age-related pathologies. clinmedjournals.orgmdpi.com Epigenetically, this compound has been shown to counteract some age-related changes. A significant action is its ability to upregulate SIRT1, a key protein in longevity pathways that is typically decreased at advanced ages. clinmedjournals.orgnih.gov By stimulating SIRT1, this compound can exert anti-inflammatory effects, which are beneficial in the context of the low-grade inflammation characteristic of aging. mdpi.com The age-related decline in this compound and its MT1 receptor in fibroblasts is linked to enhanced cellular damage and signs of skin aging. mdpi.com
Cancer: this compound's oncostatic properties are strongly linked to its ability to reverse epigenetic aberrations in cancer cells. news-medical.netnih.govnih.gov It can modify the epigenetic landscape to inhibit tumor growth by altering DNA methylation and histone modification patterns. researchgate.netnih.gov By suppressing DNMT1, this compound can lead to the hypomethylation and re-expression of silenced tumor suppressor genes. news-medical.net Concurrently, it can promote the hypermethylation and silencing of oncogenes. mdpi.com This dual ability to modulate the epigenetic code makes this compound a subject of interest for cancer prevention and treatment. news-medical.netyoutube.com
Metabolic Health: There is a clear link between disruptions in this compound signaling and metabolic diseases like type 2 diabetes (T2D). clinmedjournals.org Epigenetic modifications play a role in this connection. For example, exposure to ALAN not only suppresses this compound but is also associated with DNA hypomethylation in pancreatic tissue and altered glucose and insulin (B600854) levels. mdpi.com Genome-wide association studies have identified that genetic variants in the gene for this compound's MT2 receptor (MTNR1B) are strongly associated with a higher risk of T2D and elevated fasting glucose levels. nih.govoup.com This indicates that proper this compound signaling through its receptors is crucial for maintaining glucose homeostasis, partly through the epigenetic regulation of genes involved in insulin secretion and sensitivity. oup.com
Metabolic Regulation and Endocrine Interactions
Influence on Mitochondrial Metabolism and Bioenergetics
This compound is a crucial regulator of mitochondrial function and cellular bioenergetics. nih.gov It is found in high concentrations within mitochondria, suggesting a significant role in mitochondrial activities. capes.gov.br One of its primary functions at this subcellular level is to act as a potent protector against oxidative damage. nih.govnih.gov
Beyond its antioxidant role, this compound actively regulates mitochondrial quality control. frontiersin.org It influences mitochondrial biogenesis by modulating the concentration of acetyl-CoA, a central molecule in metabolism. frontiersin.org Furthermore, this compound regulates mitochondrial dynamics by promoting mitochondrial fusion through the upregulation of proteins like mitofusin-1 (Mfn1), mitofusin-2 (Mfn2), and optic atrophy 1 (Opa1), while simultaneously inhibiting excessive mitochondrial fission. frontiersin.org This balance is critical for eliminating damaged mitochondria and ensuring a healthy mitochondrial network capable of meeting cellular energy demands. frontiersin.org
Regulation of Glucose and Insulin Homeostasis
This compound plays an integral and complex role in the regulation of glucose and insulin homeostasis. nih.govendocrinolrespract.org A large body of evidence from animal studies indicates that the absence of this compound, for instance through pinealectomy, results in glucose intolerance and insulin resistance. nih.gov The reintroduction of exogenous this compound in these models can restore normal metabolic parameters. nih.gov
The mechanism of action involves this compound's interaction with its specific receptors, MT1 and MT2, which are highly expressed in the β-cells of the pancreas. nih.govnih.gov this compound signaling through these receptors has an inhibitory effect on insulin secretion. nih.govyoutube.com This is a key part of the circadian regulation of metabolism, where this compound, which rises at night, signals the pancreas to reduce insulin production during the typical fasting period of sleep. youtube.com
In conditions of metabolic stress, such as diet-induced obesity or sleep fragmentation, this compound administration has been shown to improve insulin sensitivity and glucose tolerance. nih.govnih.gov One of the pathways implicated in this beneficial effect is the activation of AMP-activated protein kinase (AMPK), a critical cellular energy sensor that helps restore metabolic homeostasis. nih.gov
Genetic studies in humans have solidified the link between this compound and glucose control. Genome-wide association studies have robustly associated common genetic variants within the MTNR1B gene, which codes for the MT2 receptor, with increased fasting glucose levels and a higher risk of developing type 2 diabetes. oup.com This highlights the critical importance of the this compound signaling pathway in maintaining normal glucose metabolism.
Compound Reference Table
Role in Adipose Tissue Function and Obesity-Related Inflammation
This compound plays a significant role in regulating adipose tissue function and mitigating the low-grade chronic inflammation characteristic of obesity. nih.govnih.gov Its influence is multifaceted, involving the modulation of adipokine secretion, promotion of brown adipose tissue (BAT) characteristics in white adipose tissue (WAT), and direct anti-inflammatory actions. nih.gov
Low levels of this compound have been associated with obesity. nih.gov Research indicates that this compound administration can lead to a reduction in body weight and an improved metabolic profile. nih.gov In animal models of obesity induced by a high-fat diet (HFD), this compound supplementation has been shown to prevent body mass gain, reduce the weight of fat depots, and prevent adipocyte hypertrophy (the enlargement of fat cells). frontiersin.orgsemanticscholar.org This is achieved in part by decreasing the rate of lipogenesis (fat formation) and increasing the capacity for lipolysis (fat breakdown) in white adipocytes. frontiersin.org
A key mechanism underlying this compound's anti-obesity effects is its ability to induce the "browning" of WAT. This process involves converting energy-storing white adipocytes into energy-expending brown-like or "beige" adipocytes. Studies in rats have shown that this compound supplementation increases the expression of uncoupling protein-1 (UCP-1), a hallmark of brown adipose tissue, in white adipose tissue depots. nih.gov This browning transformation enhances energy expenditure and can contribute to weight control. nih.gov
Furthermore, this compound directly modulates the inflammatory environment within adipose tissue. Obesity is associated with macrophage infiltration into adipose tissue, forming "crown-like structures" (CLS) that are indicative of inflammation. frontiersin.org this compound supplementation has been found to reduce the formation of these structures. frontiersin.org It also decreases the gene expression of pro-inflammatory factors such as leptin, monocyte chemoattractant protein-1 (MCP-1), interleukin-6 (Il-6), and tumor necrosis factor-alpha (Tnf-a) in visceral adipose tissue. frontiersin.orgsemanticscholar.org Concurrently, it can regulate the levels of adiponectin, an adipokine with anti-inflammatory properties. mdpi.com By improving oxidative stress signaling and modulating adipokine secretion, this compound helps to alleviate the metaflammation (metabolically-triggered inflammation) associated with obesity. nih.gov
| Model/Study Type | Key Findings | Reference |
|---|---|---|
| Mice on High-Fat Diet (HFD) | This compound prevented body weight gain, reduced fat depot mass, and decreased adipocyte hypertrophy. | frontiersin.orgsemanticscholar.org |
| Mice on HFD | Reduced formation of "crown-like-structures" (CLS) in white adipose tissue. | frontiersin.org |
| Mice on HFD | Decreased gene expression of pro-inflammatory markers (Leptin, Mcp-1, Il-6, Tnf-a) in epididymal adipose tissue. | semanticscholar.org |
| Male Pinealectomized Rats | This compound supplementation increased UCP-1 gene and protein expression in brown adipose tissue, indicating enhanced thermogenesis. | nih.gov |
| General Obesity Models | This compound supplementation was linked to reduced body weight, improved metabolic profiles, and ameliorated immune responses. | nih.gov |
Impact on Pancreatic Beta-Cell Function and Diabetes Models
This compound exerts complex and sometimes paradoxical effects on pancreatic beta-cell function and insulin secretion, which are mediated through its receptors, MT1 and MT2, found on human and rodent pancreatic islets. aem-sbem.comnih.govscielo.br The disruption of this compound's circadian signaling within the islet is considered a potential factor in the development of metabolic disturbances and type 2 diabetes. aem-sbem.comnih.gov
The primary action of this compound on beta-cells is often inhibitory. scielo.br Activation of MT1 and MT2 receptors, which are coupled to Gi proteins, leads to the inhibition of adenylyl cyclase and a subsequent reduction in cyclic adenosine (B11128) monophosphate (cAMP) levels. nih.govscielo.brresearchgate.net Since the cAMP pathway is a key stimulator of insulin release, this action by this compound suppresses insulin secretion. scielo.br Similarly, this compound can inhibit guanylate cyclase via MT2 receptors, reducing cyclic guanosine (B1672433) monophosphate (cGMP) levels and further dampening insulin release. aem-sbem.comscielo.br This inhibitory relationship is supported by findings that show an inverse correlation between plasma this compound and insulin concentrations; this compound levels are high at night when insulin secretion is typically lower. scielo.br
Conversely, some evidence suggests a stimulatory role. aem-sbem.com The MT1 receptor can also couple to Gq proteins, activating the phospholipase C (PLC) pathway. aem-sbem.comresearchgate.net This leads to the generation of inositol (B14025) 1,4,5-triphosphate (IP3), which mobilizes calcium (Ca2+) from intracellular stores, an event that can trigger insulin secretion. aem-sbem.comresearchgate.net
Beyond direct modulation of insulin secretion, this compound provides significant protective effects for pancreatic beta-cells. In models of glucotoxicity and glucolipotoxicity, which mimic diabetic conditions, this compound has been shown to protect INS-1 pancreatic beta-cells from apoptosis (programmed cell death) and cellular senescence. nih.gov This protection is largely attributed to this compound's potent antioxidant properties, as it scavenges free radicals and promotes the expression of antioxidant enzymes like superoxide dismutase and glutathione peroxidase. nih.gov By mitigating oxidative stress, this compound helps preserve the function and survival of beta-cells under diabetic stress. researchgate.net
| Model/Study Type | Effect of this compound | Mechanism/Pathway | Reference |
|---|---|---|---|
| Human/Rodent Pancreatic Islets | Inhibition of Insulin Secretion | Activation of MT1/MT2 receptors, inhibition of adenylyl cyclase, decreased cAMP. | nih.govscielo.br |
| Pancreatic Beta-Cells | Inhibition of Insulin Secretion | Activation of MT2 receptors, inhibition of guanylate cyclase, decreased cGMP. | aem-sbem.comscielo.br |
| Pancreatic Beta-Cells | Stimulation of Insulin Secretion | Activation of MT1 receptors, activation of phospholipase C, increased intracellular Ca2+. | aem-sbem.comresearchgate.net |
| INS-1 Pancreatic Beta-Cells (Glucotoxicity model) | Protection from Apoptosis and Senescence | Antioxidant effects, free radical scavenging. | nih.gov |
| Diabetic Rat Models | Restoration of Glucose Tolerance | Amelioration of circadian system disturbance and insulin resistance. | aem-sbem.com |
Gastrointestinal System Modulation
Role in Gastrointestinal Integrity and Function
The gastrointestinal (GI) tract is a major site of this compound synthesis and action, containing at least 400 times more this compound than the pineal gland. nih.govcasi.org This intestinal this compound, produced by enterochromaffin cells, is not dependent on the light-dark cycle and appears to act locally to regulate numerous GI functions. nih.govfrontiersin.org
This compound plays a crucial role in maintaining the integrity of the intestinal mucosal barrier. frontiersin.org It helps preserve mucosal cell integrity by inhibiting the accumulation of neutrophils during inflammation, thereby reducing tissue damage. frontiersin.org Its antioxidant properties are central to this protective function, as it directly scavenges reactive oxygen species and supports the activity of antioxidant enzymes within the gut. casi.orgmdpi.com
The regulation of GI motility is another key function of this compound. It can exert both excitatory and inhibitory effects, depending on the dose and the specific receptors activated. nih.gov Studies in rats have shown that low doses of this compound can accelerate intestinal transit, while higher doses may reverse this effect, with these actions being mediated through MT1 and MT2 receptors. nih.gov
Furthermore, this compound modulates the gut's local immune system and interacts with the gut microbiota. casi.org this compound receptors are found on immune cells in the gut, and this compound can influence the differentiation of T-cells and the response of B-cells to antigens. casi.org It also appears to act as a signaling molecule between the host and the commensal microbes, potentially helping to regulate the molecular clock of the microbiota and the rhythmic production of their metabolites. casi.org
Protective Effects in Models of Gastrointestinal Injury
This compound demonstrates significant protective effects across various models of gastrointestinal injury, including damage induced by chemicals, ischemia-reperfusion, and inflammation. karger.comresearchgate.net These gastroprotective effects are largely attributed to its potent antioxidant, anti-inflammatory, and cell-preserving activities. nih.govplos.org
In models of injury caused by nonsteroidal anti-inflammatory drugs (NSAIDs) like sodium diclofenac, this compound has been shown to prevent damage to the gastric mucosa and intestinal villi. nih.gov While NSAIDs can induce injury through oxidative stress, this compound appears to counteract this by improving the redox state of the enterocytes. nih.gov Interestingly, in some contexts, this compound's protection is associated with an increase in the expression of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), enzymes which, under non-oxidative conditions promoted by this compound, can contribute to wound healing and maintenance of mucosal integrity. nih.gov
This compound is also highly effective in protecting against gastric damage from ischemia-reperfusion (I/R), a condition where tissue is damaged by the restoration of blood flow after a period of restriction. karger.complos.org In rat models, this compound administration prevents the post-ischemic decrease in protective prostaglandins and reduces the number of cells undergoing apoptosis in the glandular epithelium. karger.complos.org This anti-apoptotic effect is a key component of its gastroprotective action in I/R injury. plos.org
Furthermore, in experimental models of inflammatory bowel disease, such as dextran (B179266) sodium sulphate (DSS)-induced colitis in mice, daily this compound administration has been shown to reduce the severity of intestinal inflammation. nih.govfrontiersin.org It also reduces increases in intestinal permeability caused by luminal irritants, a protective effect mediated by its MT1 and MT2 receptors. mdpi.com
| Injury Model | Animal Model | Protective Effects of this compound | Reference |
|---|---|---|---|
| NSAID-induced injury (Sodium Diclofenac) | Mice and Pig Intestine (ex vivo) | Prevented alteration of intestinal villi and damage to gastric mucosa. | nih.gov |
| Ischemia-Reperfusion (I/R) | Rats | Prevented gastric mucosal damage and decreased apoptosis in glandular epithelium cells. | plos.org |
| Ischemia-Reperfusion (I/R) | Rats | Prevented the post-ischemic decrease in protective prostaglandins (PGE2). | karger.com |
| Dextran Sodium Sulphate (DSS)-induced Colitis | Mice | Reduced the severity of intestinal inflammation. | nih.govfrontiersin.org |
| Increased Intestinal Permeability (induced by SDS) | Rats | Reduced the SDS-induced increase in intestinal permeability by 50%. | mdpi.com |
Research Methodologies and Experimental Approaches in Melatonin Studies
In Vitro Cellular Models for Mechanism Elucidation
In vitro cellular models are fundamental tools for investigating the direct effects of melatonin (B1676174) on specific cell types and elucidating the underlying molecular mechanisms. These models allow for controlled environments to study cellular responses without the complexities of a whole organism. Various cell lines and primary cell cultures are utilized depending on the research question.
Studies have employed cancer cell lines to explore this compound's oncostatic effects, observing its influence on cell proliferation, apoptosis, and interaction with chemotherapeutic agents. For instance, research on bladder cancer cell lines RT-112 and HTB-9 demonstrated that this compound significantly reduced cell viability and increased apoptosis, indicated by elevated caspase 3/7 activity. uroonkolojibulteni.com The half-maximal inhibitory concentration (IC50) values for this compound were determined to be 1.115 mM for RT-112 cells and 2.111 mM for HTB-9 cells after 24 hours of treatment. uroonkolojibulteni.com
This compound's impact on oxidative stress and related signaling pathways is also frequently studied in vitro. Cellular models are used to assess this compound's ability to scavenge reactive oxygen species (ROS) and modulate antioxidant enzyme activity. mdpi.comwjgnet.comnih.gov Studies have shown that this compound can influence intracellular ROS levels, acting as both an antioxidant and a pro-oxidant depending on concentration and cell type. mdpi.com Research using human periodontal ligament stem cells (hPLSCs) under oxidative stress demonstrated that this compound treatment delayed senescence, supported proliferation, and enhanced differentiation, with the underlying mechanism potentially involving Yes-associated protein (YAP) activity. wjgnet.com
Furthermore, in vitro models are crucial for understanding this compound receptor signaling. Studies using transfected cells or cell lines naturally expressing this compound receptors (MT1 and MT2) help delineate the downstream signaling cascades, such as those involving cAMP, cGMP, and various protein kinases like ERK and JNK. physiology.orgmdpi.commdpi.com For example, research in HT-22 cells confirmed that this compound mediated the MT1-ERK-p90RSK-CREB-BDNF signaling pathway, associated with long-term memory processing. mdpi.com
Three-dimensional (3D) cell culture models are also being developed to better mimic in vivo tissue environments, allowing for studies on this compound diffusion and effects in a more complex cellular architecture. researchgate.net
Table 1: Examples of In Vitro this compound Studies and Findings
| Cell Model Type | Research Focus | Key Findings | Citation |
| Bladder Cancer Cell Lines (RT-112, HTB-9) | Cell Viability and Apoptosis | Reduced cell viability, increased apoptosis (elevated caspase 3/7 activity). IC50 values determined. | uroonkolojibulteni.com |
| Human Periodontal Ligament Stem Cells | Oxidative Stress and Cell Function | Delayed senescence, supported proliferation, enhanced differentiation under oxidative stress. | wjgnet.com |
| HT-22 Cells | This compound Receptor Signaling (MT1) | Mediated MT1-ERK-p90RSK-CREB-BDNF pathway, increased p-CREB and BDNF. | mdpi.com |
| Various Cancer Cell Lines | ROS Production and Antioxidant Defense | Influenced intracellular ROS levels, decreased antioxidant enzymes (catalase, GSH-Px, SOD) in some cases. | mdpi.com |
In Vivo Animal Models: Efficacy and Translational Studies
In vivo animal models are indispensable for evaluating the efficacy of this compound in complex biological systems, investigating its effects on physiological processes, and conducting translational studies relevant to human health. These models allow researchers to study this compound's impact on circadian rhythms, sleep, immune function, metabolism, and disease progression within a living organism.
Rodent Models (e.g., Rats, Mice, Hamsters)
Rodents, particularly mice and rats, are widely used in this compound research due to their relatively short life cycles, genetic tractability, and physiological similarities to humans in certain systems, such as the circadian system. frontiersin.orgmdpi.com
Mouse models have been instrumental in deciphering the role of the melatoninergic system in circadian and seasonal rhythms. Studies comparing different mouse strains, including those with intact or compromised this compound production, have provided insights into this compound's role in synchronizing the circadian system. frontiersin.orgnih.gov For example, this compound-proficient C3H mice showed faster re-entrainment of locomotor activity rhythms to shifted light/dark cycles compared to this compound-deficient C57BL/6J mice. frontiersin.orgriken.jp This adaptation was associated with a more rapid adjustment of clock proteins like PER1 and CRY1 in the suprachiasmatic nucleus (SCN). frontiersin.org
Rat models are frequently used to study this compound's effects on sleep architecture and circadian rhythms, including the impact of light exposure. mdpi.com Studies in rats have shown that blue light exposure during the dark phase can suppress this compound levels and alter subsequent sleep patterns. mdpi.com
Animal models are also used to investigate this compound's protective effects in various disease models, such as those for stroke, spinal cord injury, and pulmonary toxicity. frontiersin.orgmdpi.comresearchgate.net Research in a rat model of middle cerebral artery occlusion demonstrated that this compound treatment modulated the expression of proteins involved in ischemic injury, highlighting its neuroprotective role. frontiersin.org In rodent models of alkylating-agent-induced pulmonary toxicity, this compound consistently reduced oxidative and inflammatory markers and attenuated tissue injury. mdpi.com
Table 2: Examples of Findings in Rodent Models
| Animal Model | Research Focus | Key Findings | Citation |
| Mice | Circadian Rhythm Entrainment | This compound-proficient mice showed faster re-entrainment to shifted light/dark cycles, linked to clock protein adjustments in the SCN. | frontiersin.orgriken.jp |
| Rats | Sleep and Light Exposure | Blue light exposure suppressed this compound and altered sleep patterns. | mdpi.com |
| Rats | Neuroprotection in Stroke Model | Modulated expression of proteins in the ischemic striatum, demonstrating neuroprotective effects. | frontiersin.org |
| Rodents | Protection against Pulmonary Toxicity | Reduced oxidative/inflammatory markers, attenuated tissue injury induced by alkylating agents. | mdpi.com |
| Rodents | Otoprotection | Showed protective effects against ototoxicity induced by substances like cisplatin (B142131) and aminoglycosides, particularly at higher frequencies. | bjorl.org |
| Rodents | Spinal Cord Injury and Motor Recovery | Improved motor function, reduced oxidative stress, inflammation, and apoptosis, increased viable neurons. | researchgate.net |
| Mice | Glucose Homeostasis and Insulin (B600854) Sensitivity | MT1/MT2 KO mice showed abolished daily rhythm in blood glucose; MT1 KO mice had higher glucose and were more glucose intolerant/insulin resistant. | frontiersin.orgfrontiersin.org |
| Mice | Sleep Architecture (REM and NREM sleep) | MT1 signaling involved in REM sleep rhythm; MT2 receptors potentially promote NREM sleep. | frontiersin.orgfrontiersin.org |
| Mice | Hippocampal Neuronal Plasticity and Memory | This compound inhibited long-term potentiation via MT2 receptor; MT1/MT2 KO mice showed enhanced long-term potentiation and better memory. | frontiersin.orgfrontiersin.org |
| Mice | Maternal-Fetal Communication and Circadian Rhythms | Maternal this compound is an important synchronizing signal for circadian rhythms in utero and postnatally. | frontiersin.org |
Knockout and Transgenic Animal Models for Receptor Function Analysis
Genetically modified animal models, particularly knockout (KO) and transgenic mice, are invaluable for dissecting the specific roles of this compound receptors (MT1 and MT2) and the melatoninergic system in various physiological functions. frontiersin.orgnih.govnih.gov
MT1 and MT2 receptor KO mice have been extensively used to understand the distinct contributions of each receptor subtype. Studies using MT1 KO mice have indicated the receptor's involvement in regulating REM sleep and glucose homeostasis. frontiersin.orgfrontiersin.org MT2 receptor KO mice have provided insights into the role of this receptor in mediating this compound's effects on circadian rhythm phase shifts and potentially NREM sleep. frontiersin.orgfrontiersin.org Studies using both MT1 and MT2 double KO mice have further clarified the combined effects and potential interactions between the receptors, such as their influence on blood glucose rhythms and hippocampal neuronal plasticity. frontiersin.orgfrontiersin.org
Transgenic models that overexpress or underexpress this compound receptors or related enzymes are also employed to study the consequences of altered melatoninergic signaling. These models help in understanding the downstream pathways activated by this compound receptors and their impact on cellular and physiological functions. For example, studies using transgenic mice have investigated the link between this compound receptor signaling, cAMP levels, and tau phosphorylation, relevant to neurodegenerative processes. mdpi.com
The use of these models, often in conjunction with pharmacological agents selective for MT1 or MT2 receptors, allows researchers to differentiate receptor-dependent from receptor-independent effects of this compound. mdpi.com
Advanced Omics Technologies in this compound Research
Omics technologies, including transcriptomics and proteomics, provide high-throughput approaches to study the global molecular changes induced by this compound, offering a comprehensive view of its effects on gene expression and protein profiles. nih.govresearchgate.netmdpi.com
Transcriptomics for Gene Expression Profiling
Transcriptomics involves the study of the complete set of RNA transcripts produced by an organism or cell population under specific conditions. This technology, often utilizing RNA sequencing (RNA-seq), allows researchers to identify genes that are differentially expressed in response to this compound treatment or in conditions of altered this compound levels. mdpi.complos.orgfrontiersin.orgmdpi.comnih.gov
Transcriptomic studies in various organisms, including plants and animals, have revealed that this compound can significantly alter gene expression patterns related to diverse biological processes. For example, in sweet potato under heat stress, transcriptomic analysis showed that this compound treatment led to changes in the expression of genes involved in heat stress responses and hormone signal transduction. mdpi.com In cucumber seedlings, transcriptomic analysis identified differentially expressed genes related to hormone synthesis, signaling, and cell wall formation in response to this compound, promoting adventitious rooting. frontiersin.org
Transcriptomics helps in identifying potential pathways and molecular networks regulated by this compound, providing insights into its mechanisms of action at the transcriptional level. Studies have used transcriptomics to explore this compound's role in stress tolerance, development, and various disease states by analyzing changes in the expression of genes involved in antioxidant defense, metabolism, signaling pathways, and transcription factors. plos.orgmdpi.comnih.gov
Proteomics for Protein Expression and Modification Analysis
Proteomics is the large-scale study of proteins, including their expression levels, modifications, and interactions. Mass spectrometry-based proteomics is a common technique used to identify and quantify proteins in biological samples, allowing researchers to assess how this compound affects the proteome. frontiersin.orgmdpi.comcreative-proteomics.commdpi.comresearchgate.net
Proteomic studies complement transcriptomic data by providing information about the actual protein levels, which may not always directly correlate with mRNA levels. This is particularly important as protein function is often regulated at the post-transcriptional and post-translational levels.
Research utilizing proteomics has investigated this compound's effects in various contexts. For instance, a proteomic analysis in pregnant ewes under heat stress revealed that this compound regulated proteins involved in immune response, alleviation of oxidative and endoplasmic reticulum stress, energy metabolism, and cell proliferation. mdpi.com In a rat model of stroke, proteomic analysis identified differentially expressed proteins in the striatum following ischemic injury and demonstrated that this compound treatment modulated the expression profiles of these proteins, including those related to oxidative stress and cellular integrity. frontiersin.org
Proteomics can also be used to study this compound's interaction with specific proteins and its distribution in biological matrices. creative-proteomics.com Quantitative proteomics approaches, such as TMT-based analysis, allow for the comparison of protein abundance across different experimental groups, providing detailed insights into the molecular targets and downstream effects of this compound. researchgate.net
Table 3: Examples of Omics Technologies in this compound Research
| Omics Technology | Research Focus | Key Findings | Citation |
| Transcriptomics | Heat Stress Response (Sweet Potato) | Altered expression of genes related to heat stress and hormone signaling. | mdpi.com |
| Transcriptomics | Adventitious Rooting (Cucumber) | Identified DEGs related to hormone synthesis, signaling, and cell wall formation, promoting rooting. | frontiersin.org |
| Transcriptomics | Cadmium Tolerance (Medicago sativa L.) | Regulated expression of genes involved in transcription, translation, protein folding, carbohydrate metabolism, and hormone signaling. | nih.gov |
| Transcriptomics | Plant Defense Systems (Arabidopsis) | Altered expression of genes involved in redox homeostasis and stress defense. | plos.org |
| Proteomics | Heat Stress and Pregnancy (Ewes) | Regulated proteins involved in immune response, stress alleviation, energy metabolism, and cell proliferation. | mdpi.com |
| Proteomics | Stroke Model (Rats) | Identified differentially expressed proteins in the ischemic striatum and showed modulation by this compound treatment. | frontiersin.org |
| Proteomics | Salt Stress and this compound Content (Barley Seeds) | Revealed changes in protein abundance related to cell cycle, metabolism, and stress response in seeds with high this compound under salt stress. | researchgate.net |
| Proteomics | Low Night Temperature Stress (Tomato Plants) | Upregulation of proteins related to transcription factors, signal transduction, environmental adaptation, and chloroplast integrity. | mdpi.com |
Epigenomics for Comprehensive Epigenetic Mapping
Epigenomics, the study of the complete set of epigenetic modifications in a cell, plays a crucial role in understanding how this compound influences gene expression without altering the underlying DNA sequence. Key epigenetic mechanisms include DNA methylation, histone modifications, and regulation by non-coding RNAs. nih.gov Research indicates that this compound can influence these processes, thereby affecting chromatin structure and gene accessibility. researchgate.net
Studies have shown that this compound can modulate DNA methylation patterns. For instance, this compound has been associated with differential circadian gene methylation in night shift workers. researchgate.net Accumulating evidence suggests that this compound can modify DNA methylation by influencing the expression of DNA methyltransferases (DNMTs) and ten-eleven translocation (TET) proteins. researchgate.net this compound may reduce DNA methylation by suppressing DNMT1 and methyl CpG binding protein 2 (MeCP2) expression, although it does not appear to significantly impact DNMT3A and DNMT3B, which are involved in de novo methylation. news-medical.net This suggests a potential role for this compound in preserving DNA methylation during DNA replication. news-medical.net
This compound's effects on histone modifications, such as acetylation/deacetylation and methylation/demethylation, have also been investigated. clinmedjournals.org Most documented actions of this compound on chromatin involve histone modifications or their reversal, which can either facilitate or prevent nucleosome eviction and subsequently impact gene activation or silencing. researchgate.net this compound has been shown to reduce histone methylation at H3K4me2 and H3K27me2 and reverse defects in histone methylation at H3K9me2 in certain contexts. aging-us.com An interplay exists between histone modification and DNA methylation patterns, sometimes in a circadian context, and this compound appears to be involved in this interplay. researchgate.net
Non-coding RNAs, particularly microRNAs (miRNAs), represent another area where this compound's epigenetic influence is studied. clinmedjournals.org this compound has been shown to influence miRNA expression in various tissues. plos.org Studies suggest that this compound can act on miRNA expression, contributing to its effects on gene regulation. plos.org
Epigenomic studies utilize techniques such as genome-wide DNA methylation analysis and chromatin immunoprecipitation sequencing (ChIP-seq) to map epigenetic modifications. These approaches help researchers identify specific genomic regions and genes whose epigenetic status is altered by this compound, providing insights into the molecular pathways through which this compound exerts its effects.
Biophysical and Biochemical Assays for Molecular Interactions
Understanding the molecular interactions of this compound with its targets is crucial for elucidating its biological functions. Biophysical and biochemical assays are employed to characterize the binding of this compound to receptors, enzymes, and other molecules, as well as its effects on membrane properties.
This compound exerts many of its effects by binding to membrane receptors, primarily the MT1 and MT2 G protein-coupled receptors. frontiersin.orgtandfonline.com Biochemical binding assays, often using radiolabeled this compound or analogs, are used to determine the affinity and selectivity of this compound for these receptors. surrey.ac.uk Molecular docking studies provide computational insights into the potential binding poses and interactions between this compound and its receptors at the atomic level. tandfonline.comtandfonline.comscielo.brnih.gov These studies have identified specific amino acid residues involved in the docking process in both MT1 and MT2 receptors. tandfonline.comtandfonline.comnih.gov For instance, MT1 receptor docking involves residues such as Ser110, Ser114, Phe196, His195, Trp251, and Tyr281, while MT2 docking involves residues including Asn175, Thr191, His208, and Tyr298. tandfonline.comtandfonline.com Functional studies are then needed to confirm the relevance of these residues for this compound binding. tandfonline.com
Beyond its classical membrane receptors, this compound has been shown to interact with other proteins and enzymes. The MT3 binding site, initially thought to be a third receptor, has been identified as the enzyme NRH:quinone oxidoreductase 2 (QR2). researchgate.net Biochemical assays are used to characterize the binding of this compound to QR2 and its inhibitory capacity on the enzyme's catalytic activity. frontiersin.orgresearchgate.net Other enzymes, such as matrix metalloprotease-9 (MMP-9), pepsin, and protein phosphatase 2, have also been proposed to bind this compound, with varying affinities and binding sites. frontiersin.org Biochemical assays, including enzyme activity assays, are used to investigate these interactions. fiu.edumdpi.com For example, restriction enzyme activity assays have been used to study the selective binding of this compound to DNA. fiu.edufiu.edu
This compound also interacts with lipid membranes, influencing their structure and biophysical properties. rheinstaedter.debiorxiv.orgplos.orgbas.bg Biophysical techniques such as X-ray diffraction, neutron scattering, Fourier transform infrared (FT-IR) spectroscopy, Langmuir-Blodgett methods, molecular dynamics simulations, and nuclear magnetic resonance (NMR) spectroscopy are employed to study these interactions. rheinstaedter.debiorxiv.orgplos.org These studies have shown that this compound can incorporate into lipid bilayers and alter properties like membrane fluidity and phase behavior. rheinstaedter.debiorxiv.org For instance, this compound was found to reside in the head group region of bilayers, leading to a decrease in bilayer thickness indicative of increased fluidity. rheinstaedter.de this compound can also influence phase separation in ternary lipid mixtures. biorxiv.org These biophysical interactions with membranes may contribute to some of this compound's protective effects. rheinstaedter.debiorxiv.orgplos.org
Biochemical assays are also used to assess the impact of this compound on various biochemical parameters and enzyme activities in biological systems. Studies in animals, for example, have measured the effects of this compound on blood biochemical parameters and the activity of antioxidant enzymes. mdpi.com
Systemic Reviews and Meta-Analyses of Preclinical and Clinical Evidence
Systemic reviews and meta-analyses are critical methodologies for synthesizing findings from multiple preclinical and clinical studies to provide a comprehensive overview of the evidence regarding this compound's effects. These approaches help to identify trends, evaluate the strength of evidence, and highlight areas requiring further research.
Systematic reviews involve a rigorous process of searching, selecting, and appraising studies based on predefined criteria. Meta-analyses statistically combine the results of multiple studies to derive a pooled estimate of the effect of this compound on specific outcomes. These methodologies are applied to a wide range of research areas concerning this compound.
For example, systematic reviews and meta-analyses have been conducted to evaluate the effects of this compound in preclinical models of various conditions, such as aggressive behavior, intracerebral hemorrhage, and multiple sclerosis. researchgate.netresearchgate.netaging-us.com A systematic review of preclinical and clinical evidence on this compound and aggressive behavior included thirty-eight papers, examining evidence in rodent models, fish models, and humans. researchgate.net A meta-analysis of preclinical studies on intracerebral hemorrhage reported that this compound treatment significantly improved both behavioral and pathological outcomes in animal models. aging-us.com Another systematic review and meta-analysis focused on the effects of this compound supplementation in rodent models of multiple sclerosis, providing preclinical evidence for its potential as an adjuvant therapeutic treatment. researchgate.net
Meta-analyses of clinical trials investigate the efficacy of this compound in human populations for various health issues. These reviews often focus on specific conditions or outcomes. For instance, a systematic review and meta-analysis of randomized controlled trials assessed the effectiveness of this compound for patients with insomnia disorder, finding support for its effectiveness in improving sleep-onset difficulties. mdpi.com Another meta-analysis of randomized controlled trials evaluated the benefits of this compound on mortality in patients with severe-to-critical COVID-19, suggesting a significant reduction in in-hospital mortality. elsevier.eselsevier.es Meta-analyses have also explored the analgesic efficacy of this compound in adults with chronic or acute pain, although findings can be varied depending on the type of pain and quality of trials. researchgate.net
Current Challenges and Future Directions in Melatonin Academic Research
Development of a Standardized Theoretical Framework for Melatonin (B1676174) Action
A significant hurdle in this compound research is the absence of a unified theoretical framework to explain its wide-ranging effects. nih.gov Traditionally, this compound has been studied as a classical hormone with specific effects on various physiological systems. nih.gov However, its diverse actions, from regulating sleep-wake cycles to modulating immune responses and acting as an antioxidant, suggest a more complex role. physio-pedia.comnih.govbritannica.com A proposed shift in perspective views this compound as an evolutionarily conserved timing signal that different species have adapted to synchronize physiological processes. nih.gov This framework suggests that this compound's primary role is to signal darkness, promoting restorative and anabolic processes that typically occur during the night. psychiatrictimes.comnih.gov Establishing a standardized framework is crucial for integrating the vast and varied data on this compound's functions and for guiding future research.
Elucidating the Precise Physiological Roles in Human Systems
While this compound's role in regulating circadian rhythms is well-established, its precise physiological functions in various human systems are still being elucidated. nih.govnih.govscilit.com The hormone is known to influence the sleep-wake cycle, thermoregulation, and cardiovascular, cognitive, and immune systems. nih.govnih.gov For instance, elevated this compound levels are associated with a decrease in core body temperature, increased heat loss, and reduced cardiovascular output, all of which may facilitate sleep. nih.gov Furthermore, this compound has been shown to have immunomodulatory properties and to play a role in bone formation and protection. physio-pedia.comnih.gov However, many of these effects have not been fully characterized in humans, and further research is needed to understand the full extent of this compound's physiological impact. The complex interplay between this compound and various organ systems highlights the need for more comprehensive in-vivo studies to clarify its diverse roles.
Advanced Mechanistic Studies of Receptor-Dependent and -Independent Pathways
This compound exerts its effects through both receptor-dependent and receptor-independent pathways. The primary this compound receptors, MT1 and MT2, are G-protein coupled receptors that are widely distributed throughout the body and mediate many of the hormone's physiological effects. psychiatrictimes.comnih.govmdpi.com Activation of these receptors can trigger various signaling cascades that are specific to the cell and tissue type. mdpi.com In addition to its receptor-mediated actions, this compound is a potent antioxidant that can directly scavenge free radicals and stimulate the expression of antioxidant enzymes. wikipedia.orgmdpi.com This receptor-independent activity is crucial for protecting cells from oxidative stress. wikipedia.org Future research should focus on advanced mechanistic studies to further delineate these pathways and understand how they are integrated to produce this compound's diverse physiological responses. This includes investigating the specific signaling cascades activated by MT1 and MT2 receptors in different tissues and further exploring the molecular mechanisms of this compound's antioxidant effects. mdpi.com
Optimization of Experimental Models and Translational Research Strategies
The translation of preclinical findings on this compound to clinical applications has been met with mixed success, highlighting the need for optimized experimental models and improved translational research strategies. nih.gov While animal models have been invaluable in elucidating many of this compound's functions, there are inherent limitations in extrapolating these findings to humans. nih.gov For example, the neuroprotective effects of this compound observed in animal models of neurodegenerative diseases have not always translated to significant clinical benefits in human trials. nih.govnih.gov This discrepancy may be due to a variety of factors, including differences in metabolism, receptor distribution, and the complexity of human diseases. Future research should focus on developing more refined animal models that better mimic human physiology and disease states. Additionally, there is a need for more robust translational research strategies that bridge the gap between basic science and clinical application. This includes conducting more well-designed clinical trials to evaluate the therapeutic potential of this compound for a variety of conditions.
Exploration of this compound's Role in Emerging Disease Areas
Research into the therapeutic potential of this compound is expanding into new and emerging disease areas. mdpi.com While its role in sleep disorders and neurodegenerative diseases has been extensively studied, there is growing interest in its potential benefits for other conditions, including:
Metabolic Syndrome: Studies in animal models suggest that this compound may help to ameliorate several components of the metabolic syndrome, including insulin (B600854) resistance, obesity, and hypertension. mdpi.comnih.govkarger.comnih.gov this compound has been shown to improve glucose homeostasis, reduce body weight, and lower blood pressure in these models. mdpi.comnih.govkarger.comnih.gov
Cancer: A growing body of evidence suggests that this compound may have oncostatic properties, meaning it can inhibit the growth of cancer cells. nih.govnih.gov It has been shown to have anti-proliferative, pro-apoptotic, and anti-angiogenic effects in various cancer models. nih.govnih.govmdpi.com
Viral Infections: this compound's antioxidant, anti-inflammatory, and immunomodulatory properties suggest that it may have a role in the treatment of viral infections. nih.govmdpi.com It has been proposed as a potential therapeutic agent for a variety of viral illnesses. nih.gov
Further research is needed to fully explore the therapeutic potential of this compound in these and other emerging disease areas.
Investigating Synergistic Effects of this compound in Combination Therapies
There is significant interest in the potential synergistic effects of this compound when used in combination with other therapies, particularly in the context of cancer treatment. nih.govnih.gov this compound has been shown to enhance the efficacy of chemotherapy and radiotherapy in some studies, while also reducing the side effects of these treatments. nih.govmdpi.comnih.govnih.gov For example, this compound has been reported to sensitize cancer cells to chemotherapy, making them more susceptible to the cytotoxic effects of these drugs. nih.govnih.gov It has also been shown to protect healthy cells from the damaging effects of chemotherapy and radiation. nih.govecancer.org
The table below summarizes some of the key findings from studies investigating the synergistic effects of this compound in combination with cancer therapies:
| Cancer Type | Combination Therapy | Observed Synergistic Effects |
| Head and Neck Cancer | This compound + Cisplatin (B142131) | Reduced mucositis and pain, reduced anemia. nih.gov |
| Non-Small Cell Lung Cancer | This compound + Chemotherapy | Increased 5-year survival, increased tumor regression. oaepublish.com |
| Various Advanced Cancers | This compound + Chemotherapy | Higher survival rate, fewer side effects (thrombocytopenia, asthenia, stomatitis, neuropathies). oaepublish.com |
These findings suggest that this compound could be a valuable adjuvant therapy for cancer patients, although more research is needed to confirm these benefits and to determine the optimal dosing and treatment regimens. nih.govoaepublish.com
Deeper Understanding of Cross-Talk with Other Endogenous Signaling Networks
This compound also interacts with other signaling pathways, including:
The Hippo pathway: This pathway is involved in regulating cell growth and proliferation, and there is evidence to suggest that this compound may interact with this pathway to exert its anti-cancer effects. mdpi.comresearchgate.net
Growth factor signaling pathways: this compound has been shown to modulate the activity of various growth factor signaling pathways, which may contribute to its oncostatic properties. nih.gov
Phytohormone signaling pathways: In plants, this compound interacts with a variety of phytohormones to regulate growth, development, and stress responses. frontiersin.orgnih.gov
A deeper understanding of this cross-talk is essential for a comprehensive understanding of this compound's physiological functions and for developing targeted therapeutic strategies.
Systemic Investigation of this compound's Epigenetic Impact
This compound, a ubiquitously produced indoleamine, is increasingly recognized for its influence on epigenetic modifications, which are heritable changes in gene expression that occur without altering the DNA sequence itself. nih.gov These modifications, including DNA methylation, histone modifications, and the activity of non-coding RNAs, are crucial for normal cellular function, and their dysregulation is implicated in various pathologies. nih.govresearchgate.net Emerging research indicates that this compound can modulate these epigenetic mechanisms, suggesting a new layer of its regulatory functions in health and disease. nih.gov
Detailed research findings have begun to elucidate the specific ways in which this compound interacts with the epigenetic machinery. Studies have shown that this compound can influence DNA methylation by regulating the expression of DNA methyltransferases (DNMTs), the enzymes responsible for adding methyl groups to DNA. mdpi.com For instance, this compound has been observed to decrease the levels of DNMT1 and MeCP2 (methyl-CpG-binding protein 2), leading to reduced DNA methylation. mdpi.com This modulation of DNA methylation patterns by this compound may be a key mechanism in its documented anti-cancer and neuroprotective effects. nih.govmdpi.com
In addition to DNA methylation, this compound affects histone modifications, which involve the post-translational acetylation, methylation, or phosphorylation of histone proteins, thereby altering chromatin structure and gene accessibility. A notable example is this compound's ability to inhibit histone deacetylase (HDAC) activity. nih.gov By inhibiting HDACs, this compound can lead to histone hyperacetylation, a state typically associated with a more open chromatin structure and increased gene transcription. nih.gov This mechanism has been linked to the upregulation of this compound receptor expression and may play a role in its therapeutic potential for neuropsychiatric disorders. nih.gov Furthermore, this compound has been shown to modulate the activity of the p300 histone acetyltransferase (HAT), which can influence the expression of inflammatory genes. nih.gov
The third major area of this compound's epigenetic influence is its regulation of non-coding RNAs (ncRNAs), such as microRNAs (miRNAs) and long non-coding RNAs (lncRNAs). nih.govnih.gov These molecules are critical regulators of gene expression at the post-transcriptional level. nih.gov Evidence suggests that this compound can alter the expression profiles of various miRNAs and lncRNAs involved in processes like circadian rhythm control, inflammation, oxidative stress, and cancer progression. nih.govndl.gov.in By doing so, this compound can fine-tune complex gene networks, contributing to its wide-ranging physiological effects. nih.gov The systemic investigation into these epigenetic actions is revealing that this compound is not just a hormone but a pleiotropic regulator capable of correcting epigenetic malprogramming. ndl.gov.in
Expanding Research into Non-Mammalian Systems (e.g., Plant Science)
Once considered exclusively an animal neurohormone, this compound has been unequivocally identified in a vast array of non-mammalian organisms, including bacteria, algae, and, most extensively, plants. nih.govwikipedia.org Research into plant this compound, often termed "phyto-melatonin," is an exponentially growing field that is uncovering its multifaceted roles in plant physiology, development, and stress response. nih.gov
The presence of this compound has been confirmed in numerous edible plants, and its biosynthetic pathway in plants differs from that in vertebrates. mdpi.commdpi.com In plants, tryptophan is first decarboxylated to tryptamine, which is then hydroxylated to form serotonin (B10506), a pathway distinct from the initial hydroxylation of tryptophan seen in animals. mdpi.com this compound is synthesized in plant mitochondria and chloroplasts, positioning it perfectly to play a protective role in these organelles, which are major sites of reactive oxygen species (ROS) production. nih.gov
Detailed research findings have established this compound as a significant growth regulator in plants. It is involved in fundamental processes such as seed germination, root development (rhizogenesis), shoot growth, flowering, and leaf senescence. mdpi.comnih.govnih.gov For example, studies have shown that exogenous application of this compound can promote lateral root formation in cucumber and increase biomass in transgenic rice. frontiersin.orgmdpi.com Its chemical similarity to auxin, a key plant growth hormone, has led to investigations revealing that this compound can promote growth by increasing auxin concentration and transport. frontiersin.orgnih.gov
Perhaps the most studied function of this compound in plants is its role as a potent biostimulant and stress-protective agent. nih.govmdpi.com Plants endogenously increase their this compound levels in response to a wide range of abiotic and biotic stressors. nih.govmdpi.com Research has demonstrated that this compound enhances plant tolerance to:
Drought and Salinity: By improving antioxidant defense systems and photosynthetic activity in crops like green beans and corn. frontiersin.orgnih.gov
Extreme Temperatures: By mitigating oxidative damage and regulating hormonal responses in plants like tomato seedlings. mdpi.com
UV Radiation: By regulating UV signaling pathways and protecting against DNA damage in species such as Arabidopsis thaliana. mdpi.comnih.gov
Heavy Metals and Herbicides: By reducing oxidative stress and protecting cellular structures. wikipedia.org
Pathogens: By increasing resistance against fungal diseases, as seen in Malus prunifolia (apple). wikipedia.org
The primary mechanism for this stress alleviation is this compound's powerful antioxidant capacity, acting as a direct scavenger of ROS and stimulating the activity of antioxidant enzymes like superoxide (B77818) dismutase and catalase. wikipedia.orgmdpi.com This protective function highlights this compound's potential as a valuable tool for improving crop resilience and yield in the face of challenging environmental conditions. nih.gov Research is also expanding to other non-mammalian vertebrates, such as fish and amphibians, where this compound is involved in photoreception and regulation of physiological rhythms. mdpi.comnih.gov
Q & A
Q. How to design studies exploring this compound’s epigenetic effects?
- Answer: Profile DNA methylation (e.g., Illumina EPIC array) in peripheral blood mononuclear cells (PBMCs) pre-/post-melatonin supplementation. Integrate transcriptomic data (RNA-seq) to link methylation changes to gene expression. Control for diet and light exposure, which modulate epigenetic clocks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
